Belnacasan
Description
VX-765 is the orally available prodrug of a potent and selective competitive inhibitor of ICE/caspase-1 (VRT-043198). VX-765 is currently under clinical development for the treatment of inflammatory and autoimmune conditions, as it blocks the hypersensitive response to an inflammatory stimulus.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a NSAID
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDDOCKBXFJEJB-MOKWFATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017651 | |
| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273404-37-8, 851091-96-8 | |
| Record name | VX 765 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273404-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belnacasan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BELNACASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Belnacasan (VX-765)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Belnacasan (VX-765) is an orally bioavailable prodrug that has been investigated for its therapeutic potential in a range of inflammatory conditions.[1] Developed by Vertex Pharmaceuticals, this compound is rapidly converted in the body to its active metabolite, VRT-043198. This active form is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.
Pharmacodynamics and Molecular Mechanism
This compound's therapeutic effects are mediated by its active metabolite, VRT-043198, which acts as a potent, selective, and competitive inhibitor of caspase-1.[1]
Target: Caspase-1
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. It is a critical component of multiprotein complexes called inflammasomes. Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), pro-caspase-1 is cleaved to its active form.
Molecular Interaction
VRT-043198 inhibits caspase-1 through the covalent modification of the catalytic cysteine residue within the enzyme's active site. This interaction blocks the enzymatic activity of caspase-1, preventing it from processing its downstream substrates.
Signaling Pathway Inhibition
The primary consequence of caspase-1 inhibition by VRT-043198 is the blockade of the maturation and secretion of two pro-inflammatory cytokines: interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require cleavage by caspase-1 for their activation and release. By inhibiting this crucial step, this compound effectively dampens the inflammatory response mediated by these cytokines.
Furthermore, this compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[2] Pyroptosis is characterized by cell swelling, lysis, and the release of inflammatory cellular contents.
The signaling pathway affected by this compound is illustrated in the diagram below:
Quantitative Data
The inhibitory potency and selectivity of this compound's active metabolite, VRT-043198, have been quantified in various assays.
| Parameter | Target Enzyme/Process | Value | Assay Type | Reference |
| Ki | Human Caspase-1 | 0.8 nM | Cell-free enzymatic assay | [3] |
| IC50 | Human Caspase-1 | 0.6 - 1.0 nM | Cell-free enzymatic assay | |
| IC50 | Human Caspase-4 | <10 nM | Cell-free enzymatic assay | |
| IC50 | Human Caspase-5 | <10 nM | Cell-free enzymatic assay | |
| IC50 | Human Caspase-3, 6, 7, 8, 9 | >10,000 nM | Cell-free enzymatic assay | |
| IC50 | LPS-induced IL-1β release (Human PBMCs) | 0.99 ± 0.29 µM | Cellular assay | |
| IC50 | LPS-induced IL-1β release (Human Whole Blood) | 1.10 ± 0.61 µM | Cellular assay |
Experimental Protocols
Caspase-1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified caspase-1.
Workflow:
Methodology:
-
Reagents:
-
Assay Buffer: Typically contains HEPES or PIPES, sucrose, CHAPS, and DTT.
-
Enzyme: Recombinant human caspase-1.
-
Substrate: Fluorogenic peptide substrate such as Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC).[4]
-
Inhibitor: VRT-043198 dissolved in DMSO.
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer, caspase-1 enzyme, and varying concentrations of VRT-043198.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by caspase-1 releases the fluorophore (AMC), resulting in a fluorescent signal.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
-
LPS-Induced IL-1β Release from Human PBMCs
This cellular assay assesses the ability of this compound to inhibit the production of IL-1β in a more physiologically relevant setting.
Methodology:
-
Cell Culture:
-
Procedure:
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (VX-765) for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce inflammasome activation and IL-1β production.[6][7]
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
-
Measurement of IL-1β:
-
Quantify the concentration of IL-1β in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the IL-1β concentration against the this compound concentration to determine the IC50 value for the inhibition of IL-1β release.
-
Pyroptosis Detection by Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH into the cell culture medium, which is an indicator of cell membrane rupture during pyroptosis.[8][9][10][11][12]
Methodology:
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., bone marrow-derived macrophages or a suitable cell line) in a 96-well plate.
-
Prime the cells with LPS for a few hours to upregulate pro-IL-1β and NLRP3 expression.
-
Treat the cells with various concentrations of this compound.
-
Induce pyroptosis by adding a stimulus such as nigericin or ATP.
-
-
LDH Measurement:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Add the LDH assay reagent, which contains a substrate that is converted to a colored product by LDH.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to quantify the extent of pyroptosis.
-
Determine the inhibitory effect of this compound on pyroptosis.
-
In Vivo Efficacy Models
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the anti-inflammatory efficacy of therapeutic agents.[13][14]
Experimental Design:
Methodology:
-
Induction of Arthritis:
-
Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.
-
Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant 21 days later.
-
-
Treatment:
-
Administer this compound (e.g., by oral gavage) or a vehicle control daily, starting before or after the onset of clinical signs of arthritis.
-
-
Assessment of Disease Severity:
-
Visually score the paws for signs of inflammation, including erythema, swelling, and joint distortion.
-
Measure paw thickness with calipers.
-
At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of IL-1β and other inflammatory markers.
-
Conclusion
This compound is a prodrug of a potent and selective caspase-1 inhibitor, VRT-043198. Its mechanism of action is centered on the inhibition of caspase-1, which in turn blocks the production of the key pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptotic cell death. This targeted approach has demonstrated efficacy in preclinical models of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of caspase-1 inhibitors in drug development.
References
- 1. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Belnacasan (VX-765): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belnacasan (VX-765) is a first-in-class, orally bioavailable prodrug developed by Vertex Pharmaceuticals as a selective inhibitor of caspase-1.[1] Upon systemic administration, this compound is rapidly converted to its active metabolite, VRT-043198, a potent inhibitor of caspase-1 and caspase-4.[2][3][4][5] These caspases are critical mediators of inflammation through their role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting this pathway, this compound has been investigated for its therapeutic potential in a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction: Targeting the Inflammasome
The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect and respond to a variety of stress signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6] A key function of inflammasomes is the activation of caspase-1, a cysteine protease that plays a central role in inflammation.[7][8]
Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.[6] These cytokines are potent mediators of inflammation, and their dysregulation is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and neuroinflammatory disorders.[7][9] Consequently, the inhibition of caspase-1 has emerged as an attractive therapeutic strategy for these conditions.
This compound was designed as a selective and orally administered inhibitor of caspase-1, offering the potential for a novel anti-inflammatory therapy.[1]
Discovery and Mechanism of Action
This compound (VX-765) was developed by Vertex Pharmaceuticals as a prodrug to overcome the poor pharmacokinetic properties of its active metabolite, VRT-043198.[1][10] this compound itself is inactive but is rapidly metabolized by plasma esterases to yield VRT-043198.[5]
VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1.[10] It also demonstrates high affinity for caspase-4, another inflammatory caspase.[2][3] The inhibitory activity of VRT-043198 is attributed to its covalent modification of the catalytic cysteine residue within the active site of these caspases.[4]
The selectivity of VRT-043198 for caspase-1 and caspase-4 over other caspases, such as those involved in apoptosis (e.g., caspase-3, -6, -7, -8, and -9), is a key feature of its design, aiming to minimize off-target effects.[11]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (VX-765).
Quantitative Data
In Vitro Activity
The inhibitory potency of this compound's active metabolite, VRT-043198, against caspase-1 and caspase-4 has been quantified in various assays. Similarly, the functional consequence of this inhibition, the reduction of IL-1β release, has been measured.
| Target/Process | Parameter | Value | Reference(s) |
| Enzyme Inhibition | |||
| Caspase-1 | Ki | 0.8 nM | [2][3] |
| Caspase-4 | Ki | <0.6 nM | [2][3] |
| Cellular Activity | |||
| LPS-induced IL-1β release (Human PBMCs) | IC50 | 0.67 µM | [2] |
| LPS-induced IL-1β release (Human Whole Blood) | IC50 | 1.9 µM | [2] |
Preclinical Efficacy
This compound has demonstrated efficacy in various animal models of inflammatory diseases and epilepsy.
| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | 100 mg/kg, i.p., twice daily | Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum cytokine levels. | [12] |
| Kainic Acid-Induced Seizures | Mouse | 50-200 mg/kg | Dose-dependently reduced the number and duration of acute seizures and delayed seizure onset. | [13] |
| Myocardial Ischemia/Reperfusion | Rat | 32 mg/kg, i.v. bolus | Significantly decreased infarct size. | [14] |
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay
Objective: To determine the inhibitory activity of a compound against purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC)
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO)
-
Test compound (e.g., VRT-043198)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add recombinant human caspase-1 to all wells except for the blank (substrate only).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-1 substrate to all wells.
-
Immediately begin monitoring the change in absorbance (for pNA substrates) or fluorescence (for AFC substrates) over time using a microplate reader at the appropriate wavelength.
-
Calculate the rate of substrate hydrolysis for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
LPS-Induced IL-1β Release from Human PBMCs
Objective: To measure the effect of a compound on the release of IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
LPS from E. coli
-
Test compound (e.g., this compound)
-
24-well tissue culture plates
-
Human IL-1β ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate human PBMCs from fresh whole blood.
-
Resuspend the PBMCs in complete RPMI-1640 medium and count the cells.
-
Seed the PBMCs in a 24-well plate at a density of 1 x 106 cells/well.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration). Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each concentration of the test compound and determine the IC50 value.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Objective: To evaluate the efficacy of a test compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., this compound)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in CFA.
-
Inject each mouse intradermally at the base of the tail with 100 µL of the emulsion.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in IFA.
-
Inject each mouse intradermally at a different site near the base of the tail with 100 µL of the emulsion.
-
-
Treatment:
-
Begin administration of the test compound or vehicle at a predetermined time point (e.g., from the day of the booster immunization). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the compound's properties.
-
-
Assessment of Arthritis:
-
Starting from day 21, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one digit, 2 = swelling of multiple digits, 3 = swelling of the entire paw). The total score per mouse is the sum of the scores for all four paws.
-
Measure paw thickness using calipers.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treatment and vehicle control groups over time.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
-
Kainic Acid-Induced Seizures in Mice
Objective: To assess the anticonvulsant activity of a test compound in a model of temporal lobe epilepsy.
Materials:
-
Male mice (e.g., C57BL/6)
-
Kainic acid
-
Test compound (e.g., this compound)
-
Behavioral observation setup (e.g., video recording)
-
Racine scale for seizure scoring
Procedure:
-
Treatment:
-
Administer the test compound or vehicle to the mice at a specified time before the induction of seizures.
-
-
Seizure Induction:
-
Inject the mice with a convulsive dose of kainic acid (e.g., 20-30 mg/kg, intraperitoneally).
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, observe the mice continuously for a defined period (e.g., 2 hours).
-
Score the seizure severity at regular intervals using the Racine scale (e.g., Stage 1: mouth and facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with loss of posture).
-
-
Data Analysis:
-
Record the latency to the first seizure, the number of seizures, the duration of seizures, and the maximum seizure stage reached for each mouse.
-
Compare these parameters between the treatment and vehicle control groups.
-
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for the treatment of psoriasis and epilepsy.[13][15]
Psoriasis
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and tolerability of this compound in subjects with chronic plaque psoriasis (NCT00205465). While the trial was completed, detailed quantitative efficacy data, such as the Psoriasis Area and Severity Index (PASI) scores, have not been made publicly available.
Epilepsy
A Phase 2a, randomized, double-blind, placebo-controlled study (NCT01048255) evaluated the safety, tolerability, and clinical activity of this compound as an adjunctive treatment in patients with treatment-resistant partial epilepsy.[13]
| Epilepsy Phase 2a Trial (NCT01048255) | |
| Number of Patients | 60 |
| Treatment Groups | This compound (900 mg three times daily) or Placebo |
| Primary Endpoint | Safety and Tolerability |
| Key Findings | This compound was generally well-tolerated with a safety profile similar to placebo. The study provided support for further investigation in a larger and longer-duration trial. |
A subsequent Phase 2b study in treatment-resistant partial epilepsy (NCT01501383) was initiated but was later terminated for administrative reasons.[16]
Conclusion
This compound (VX-765) represents a significant effort in the development of targeted anti-inflammatory therapies through the inhibition of caspase-1. As a prodrug of the potent inhibitor VRT-043198, it demonstrated promising activity in a range of preclinical models of inflammatory and neurological diseases. While its clinical development for psoriasis and epilepsy did not lead to regulatory approval, the scientific knowledge gained from the this compound program has been invaluable for understanding the role of the inflammasome and caspase-1 in human disease. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies targeting inflammatory pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inflammasome - Wikipedia [en.wikipedia.org]
- 7. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase‐1 as a multifunctional inflammatory mediator: noncytokine maturation roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. go.drugbank.com [go.drugbank.com]
Belnacasan and Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, and its role in the modulation of inflammasome activation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound and the Inflammasome
The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] Upon activation by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the activation of caspase-1.[1][3] Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[4][5][6] It also cleaves gasdermin D (GSDMD), inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[4][6][7]
This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[8][9][10][11] VRT-043198 is a potent and selective, reversible inhibitor of caspase-1.[1][8][11] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby attenuating the inflammatory response.[4][6][10] This mechanism of action makes this compound a subject of interest for the treatment of various inflammatory and autoimmune diseases.[4][9]
Quantitative Data: this compound Inhibition Profile
The inhibitory activity of this compound's active form, VRT-043198, against caspase-1 and its selectivity over other caspases have been quantified in various studies.
| Target | Inhibitor | IC50 / Ki Value | Assay Conditions | Reference |
| Caspase-1 | VRT-043198 | Ki = 0.8 nM | Cell-free assay | [12] |
| Caspase-1 | VRT-043198 | IC50 = 0.204 nM | Purified enzyme | [5] |
| Caspase-1 | VRT-043198 | IC50 = 530 nM | Cell-based assay | [13] |
| Caspase-4 | VRT-043198 | Ki < 0.6 nM | Cell-free assay | [10] |
| Caspase-4 | VRT-043198 | IC50 = 14.5 nM | Purified enzyme | [5] |
| Caspase-5 | VRT-043198 | IC50 = 10.6 nM | Purified enzyme | [8] |
| Caspase-8 | VRT-043198 | IC50 = 1 µM | Cell-based assay | [13][14] |
| Caspase-9 | VRT-043198 | IC50 = 4 µM | Cell-based assay | [13] |
| Caspase-10 | VRT-043198 | IC50 = 42 µM | Cell-based assay | [13] |
| Biological Effect | System | Inhibitor | IC50 Value | Reference |
| IL-1β Release | Human PBMCs | VRT-043198 | 0.67 µM | [12] |
| IL-1β Release | Human Whole Blood | VRT-043198 | 1.9 µM | [12] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to study inflammasome activation and the effects of this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of the NLRP3 inflammasome in macrophages and the assessment of inhibition by this compound.[15][16][17]
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (VX-765)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20, IL-1β, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed BMDMs or PBMCs in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours in serum-free medium.[15][16] This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control, typically DMSO) for 30-60 minutes.[12]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[15][16]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA and for detection of secreted proteins by Western blot.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis of intracellular proteins.
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[18]
-
Western Blot: Analyze the cell lysates and precipitated supernatant proteins by SDS-PAGE and Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and mature IL-1β.[18][19]
-
Caspase-1 Activity Assay
This protocol measures the enzymatic activity of caspase-1 directly.
Materials:
-
Cell lysates or purified recombinant caspase-1
-
This compound (VX-765) or its active form VRT-043198
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Inhibitor Incubation: In a 96-well plate, incubate the cell lysate or purified caspase-1 with various concentrations of this compound/VRT-043198 or vehicle control for 15-30 minutes at 37°C.
-
Substrate Addition: Add the caspase-1 fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) every 1-2 minutes for at least 30 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound and inflammasome activation.
Canonical Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the inhibitory effect of this compound on inflammasome activation.
Mechanism of Action of this compound
References
- 1. Therapeutic modulation of inflammasome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutics Targeting the Inflammasome After Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 11. Biomaterials Functionalized with Inflammasome Inhibitors - Premises and Perspectives[v1] | Preprints.org [preprints.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tamra-azide-5-isomer.com [tamra-azide-5-isomer.com]
- 15. mdpi.com [mdpi.com]
- 16. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of Inflammasome Activation [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Belnacasan (VX-765): A Technical Guide to its Role in Pyroptosis Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Pyroptosis is a highly inflammatory form of programmed cell death crucial to the innate immune response against pathogens and sterile insults. Dysregulation of this pathway is implicated in a host of inflammatory diseases. The central executioner of canonical pyroptosis is Caspase-1, an enzyme activated by multiprotein complexes called inflammasomes. Belnacasan (VX-765) is a selective, orally available small-molecule inhibitor of Caspase-1. This technical guide provides an in-depth overview of the pyroptosis signaling pathway, details the specific mechanism by which this compound intervenes, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.
Introduction to Pyroptosis
Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necroptosis.[1] It is a critical component of the innate immune system, designed to eliminate infected or damaged cells and to release potent inflammatory mediators.[2] The process is primarily mediated by inflammatory caspases, including Caspase-1 in the canonical pathway and Caspase-4/5 (in humans) or Caspase-11 (in mice) in the non-canonical pathway.[2][3][4]
The key molecular players in the canonical pathway are:
-
Inflammasomes: Cytosolic multiprotein platforms, such as the well-characterized NLRP3 inflammasome, that sense pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][3][5] They typically consist of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5]
-
Caspase-1: A cysteine protease that, upon activation by the inflammasome, becomes the central executioner of the pathway.[6][7]
-
Gasdermin D (GSDMD): A substrate of active Caspase-1.[2][4] Cleavage of GSDMD unleashes its N-terminal domain, which oligomerizes and forms large pores in the plasma membrane.[5][8]
-
Pro-inflammatory Cytokines: Pro-Interleukin-1β (pro-IL-1β) and pro-Interleukin-18 (pro-IL-18) are key cytokine precursors that are processed into their mature, active forms by Caspase-1.[4][6] Their release through GSDMD pores amplifies the inflammatory response.[2][5]
The Canonical Pyroptosis Signaling Pathway
Activation of the canonical pyroptosis pathway is a tightly regulated, two-step process:
-
Priming (Signal 1): Recognition of PAMPs (e.g., lipopolysaccharide [LPS]) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) initiates a priming signal.[5] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of key pyroptotic components, including NLRP3 and the cytokine precursors pro-IL-1β and pro-IL-18.[3][5]
-
Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, mitochondrial ROS, or lysosomal destabilization, provides the second signal.[5] This triggers the assembly of the NLRP3 inflammasome complex, which recruits and activates pro-caspase-1 through proximity-induced auto-cleavage.[5][9]
Activated Caspase-1 then proceeds to cleave its two primary substrates: GSDMD, leading to pore formation and cell lysis, and the pro-inflammatory cytokines IL-1β and IL-18, leading to their maturation and release.[4][5]
This compound (VX-765): Mechanism of Action
This compound (VX-765) is an orally-absorbed prodrug that is rapidly metabolized in vivo to its active form, VRT-043198.[10][11] VRT-043198 is a potent and selective inhibitor of the Caspase-1 subfamily of caspases.[11][12] Its mechanism of action is a direct intervention at the central execution point of the pyroptotic pathway.
By binding to and inhibiting the enzymatic activity of active Caspase-1, this compound prevents the downstream proteolytic cleavage of its key substrates.[13] This results in:
-
Inhibition of GSDMD Cleavage: this compound prevents the formation of the pore-forming GSDMD-N-terminal fragment. This maintains plasma membrane integrity and directly blocks the lytic cell death characteristic of pyroptosis.[14][15][16]
-
Inhibition of Cytokine Maturation: The drug blocks the processing of pro-IL-1β and pro-IL-18 into their biologically active forms.[11][14][17] This dramatically reduces the secretion of these potent pyrogenic and pro-inflammatory cytokines.
-
Suppression of Inflammation: By preventing both cell lysis and cytokine release, this compound effectively dampens the robust inflammatory response associated with pyroptosis.[16]
Recent studies also suggest a novel role for this compound in antagonizing the assembly and activation of the NLRP3 inflammasome itself, indicating it may have effects further upstream than initially understood.[14][15]
Quantitative Efficacy Data
The efficacy of this compound and its active metabolite VRT-043198 has been quantified in numerous preclinical models.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | Value | Citation |
|---|---|---|---|---|
| This compound (VX-765) | Caspase-1 | Cell-free | Ki = 0.8 nM | [18] |
| VRT-043198 | Caspase-1 | Purified enzyme | IC50 = 0.2 nM | [19] |
| VRT-043198 | Caspase-4 | Purified enzyme | IC50 = 14.5 nM | [19] |
| VRT-043198 | Caspase-5 | Purified enzyme | IC50 = 10.6 nM |[19] |
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | Species | Treatment | Key Finding | Citation |
|---|---|---|---|---|
| Traumatic Brain Injury | Mouse | VX-765 | Inhibited expression of cleaved Caspase-1, IL-1β, and IL-18 in the injured cortex. | [16] |
| Coronary Artery Occlusion | Rat | VX-765 (16 mg/kg) | Reduced infarct size from 73.7% in controls to 39.6%. | [10] |
| Collagen-Induced Arthritis | Mouse | VX-765 (100 mg/kg) | Reduced paw inflammation score to a degree comparable with prednisolone (5 mg/kg). | [10] |
| LPS-Induced Inflammation | Mouse | VX-765 (oral) | Inhibited LPS-induced secretion of IL-1β and IL-18. | [11][17] |
| Acute Lung Injury | Mouse | this compound | Preserved organ morphology and reduced IL-1β in bronchoalveolar lavage fluid. |[20] |
Key Experimental Protocols
Studying the effect of this compound on pyroptosis involves a combination of techniques to induce the pathway and measure its key outputs.
Protocol: In Vitro Pyroptosis Induction and Inhibition
This protocol describes the use of murine bone marrow-derived macrophages (BMMs) or human THP-1 monocytes to assess the inhibitory effect of this compound on pyroptosis.
-
Cell Culture and Differentiation:
-
For BMMs: Harvest bone marrow from mice and culture in media with M-CSF for 6-7 days.
-
For THP-1 cells: Differentiate monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.[21]
-
-
Priming (Signal 1):
-
Incubate differentiated macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.[22]
-
-
Inhibitor Pre-treatment:
-
Remove LPS-containing media and replace with fresh media.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
Sample Collection:
-
Carefully collect the cell culture supernatant for cytokine and LDH analysis.
-
Lyse the remaining cells to collect protein lysates for Western blot analysis.
-
Protocol: Western Blot for Pyroptosis Markers
This method detects the cleavage of Caspase-1 and GSDMD, providing direct evidence of pathway inhibition.[24]
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies specific for:
-
Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the cleaved p20 and p30 fragments in this compound-treated samples indicates inhibition.
Protocol: Quantification of Cytokine Release and Cell Lysis
-
ELISA for IL-1β/IL-18: Use commercially available sandwich ELISA kits to measure the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants, following the manufacturer's instructions.[21][23][24] A dose-dependent decrease in cytokine concentration demonstrates this compound's efficacy.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane rupture, in the cell culture supernatants using a colorimetric assay kit.[23] This provides a quantitative measure of pyroptotic cell lysis.
Conclusion and Future Directions
This compound (VX-765) is a well-characterized and highly specific tool for interrogating the canonical pyroptosis pathway. Its direct inhibition of Caspase-1 provides a clear mechanism for blocking both the lytic cell death and the release of critical inflammatory cytokines IL-1β and IL-18. The quantitative data from numerous preclinical studies underscore its potential as a therapeutic agent for a wide range of inflammatory conditions where pyroptosis is a key driver of pathology.[10][14][16] For drug development professionals and researchers, this compound serves as both a valuable pharmacological probe to dissect the role of Caspase-1 in disease and a benchmark for the development of next-generation anti-inflammatory therapeutics targeting this pathway. While it has been evaluated in Phase II clinical trials for conditions like psoriasis and epilepsy, further investigation into its therapeutic window and application in other pyroptosis-driven diseases is warranted.[10][12][19]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Pyroptosis - Wikipedia [en.wikipedia.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medkoo.com [medkoo.com]
- 13. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.abclonal.com [blog.abclonal.com]
VRT-043198: A Technical Guide to the Active Metabolite of Belnacasan (VX-765)
For Researchers, Scientists, and Drug Development Professionals
Abstract
VRT-043198 is the biologically active metabolite of the prodrug Belnacasan (VX-765), a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and caspase-4. By covalently modifying the catalytic cysteine residue within the active site of these enzymes, VRT-043198 effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This targeted mechanism of action has positioned VRT-043198 and its parent compound as significant tools in the study and potential treatment of a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a summary of its pharmacokinetic profile.
Introduction
Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases in response to pathogenic and endogenous danger signals. A key downstream effector of inflammasome activation is caspase-1, which proteolytically cleaves the inactive precursors of IL-1β and IL-18 into their mature, secreted forms.[1] These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions.[2]
This compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in vivo by plasma and liver esterases to its active metabolite, VRT-043198.[1][3] VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[1][3] Its high affinity and covalent mechanism of action lead to a durable inhibition of caspase-1 and the subsequent suppression of IL-1β and IL-18 release.[1] This guide details the core scientific and technical information regarding VRT-043198 for researchers and drug development professionals.
Mechanism of Action
VRT-043198 functions as a covalent, reversible inhibitor of caspase-1 and caspase-4. The prodrug, this compound, is designed to be cleaved by esterases, unmasking a reactive aldehyde group in VRT-043198.[1] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1. This interaction forms a stable, yet reversible, thiohemiacetal adduct, effectively blocking the enzyme's catalytic activity.
The specificity of VRT-043198 for inflammatory caspases over apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9) is a key feature, minimizing the potential for off-target effects related to apoptosis.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18, thereby reducing the levels of their biologically active forms.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of intervention by VRT-043198.
Figure 1: VRT-043198 Inhibition of the NLRP3 Inflammasome Pathway. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the subsequent cleavage of pro-inflammatory cytokines by caspase-1, which is inhibited by VRT-043198.
Quantitative Data
The inhibitory potency and selectivity of VRT-043198 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of VRT-043198 against Caspases
| Target | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |
| Caspase-1 (ICE) | Enzyme Inhibition | 0.8 nM | 0.2 nM, 11.5 nM | [1][3] |
| Caspase-4 | Enzyme Inhibition | < 0.6 nM | 14.5 nM | [1][3] |
| Caspase-5 | Enzyme Inhibition | - | 10.6 nM | [3] |
| Caspase-3 | Enzyme Inhibition | >100-fold selective vs Casp-1 | - | [1] |
| Caspase-6 | Enzyme Inhibition | >100-fold selective vs Casp-1 | >10,000 nM | [1][3] |
| Caspase-7 | Enzyme Inhibition | >100-fold selective vs Casp-1 | - | [1] |
| Caspase-8 | Enzyme Inhibition | >100-fold selective vs Casp-1 | 3.3 nM | [1][3] |
| Caspase-9 | Enzyme Inhibition | >100-fold selective vs Casp-1 | 5.07 nM | [1][3] |
| Caspase-10 | Enzyme Inhibition | - | 66.5 nM | [3] |
| Caspase-14 | Enzyme Inhibition | - | 58.5 nM | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of VRT-043198
| Cell System | Stimulus | Measured Endpoint | Potency (IC50) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β Release | 0.67 ± 0.55 nM | [1] |
| Human Whole Blood | LPS | IL-1β Release | 1.9 ± 0.80 nM | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and evaluation of VRT-043198.
Synthesis of VRT-043198 from this compound (VX-765)
VRT-043198 is generated from its prodrug, this compound (VX-765), through esterase-mediated hydrolysis. For research purposes, this conversion can be mimicked in vitro.
Protocol:
-
Dissolution of this compound: Dissolve this compound (VX-765) in a suitable organic solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Acid Hydrolysis: Treat the this compound solution with a dilute acid, such as hydrochloric acid (HCl), to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure complete conversion to VRT-043198.
-
Purification: Upon completion of the reaction, purify the resulting VRT-043198 using a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized VRT-043198 using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Caspase-1 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of VRT-043198 against purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS)
-
VRT-043198
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
IL-1β Release Assay in Human PBMCs
This protocol outlines a cell-based assay to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
LPS from E. coli
-
VRT-043198
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Protocol:
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and determine the IC50 value.
Experimental Workflow Diagram
Figure 2: General Experimental Workflow. This diagram outlines the key steps for the synthesis and evaluation of VRT-043198's inhibitory activity.
Pharmacokinetics
Pharmacokinetic studies have primarily been conducted with the prodrug, this compound (VX-765), which is designed for oral administration.
-
Absorption and Conversion: Following oral administration, this compound is readily absorbed and rapidly converted to its active metabolite, VRT-043198, by esterases in the plasma and liver.[1]
-
Distribution: VRT-043198 is capable of crossing the blood-brain barrier, which is a significant property for its potential use in treating neuroinflammatory disorders.[3]
-
In Vivo Efficacy: In animal models of inflammation, oral administration of this compound leads to dose-dependent reductions in circulating levels of IL-1β and has shown efficacy in models of rheumatoid arthritis and skin inflammation.[1]
Conclusion
VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, representing a valuable tool for researchers studying inflammasome-mediated inflammatory pathways. Its well-defined mechanism of action, high potency, and favorable selectivity profile make it a cornerstone for in vitro and in vivo investigations into the roles of IL-1β and IL-18 in health and disease. This technical guide provides a comprehensive overview of the essential data and methodologies required for the effective use of VRT-043198 in a research and drug development setting. Further detailed experimental parameters can be found in the cited literature.
References
- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Belnacasan (VX-765): A Technical Guide
Executive Summary
Belnacasan (VX-765) is an orally bioavailable prodrug that is efficiently converted in vivo to its active metabolite, VRT-043198.[1][2][3] This active compound is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade.[2][4][5] Caspase-1 is responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking this enzymatic activity, this compound effectively reduces the release of these key mediators, demonstrating significant therapeutic potential in a wide array of preclinical models of inflammatory and neurological diseases. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.
Mechanism of Action
The Caspase-1/Inflammasome Pathway
Caspase-1, formerly known as Interleukin-Converting Enzyme (ICE), is a central component of a multi-protein complex called the inflammasome.[5][6] Upon activation by various pathological signals, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[7][8] This proximity induces the auto-cleavage and activation of pro-caspase-1.
Active caspase-1 has two primary functions:
-
Cytokine Maturation: It cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[9]
-
Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of this cleavage product oligomerizes to form pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[10][11]
This compound's active form, VRT-043198, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking all of its downstream effects.[7]
Selective Inhibition Profile
Preclinical studies demonstrate that VRT-043198 is a potent inhibitor of the inflammatory caspases, specifically caspase-1 and caspase-4.[4][5] Importantly, it does not significantly impact the release of several other key cytokines, including IL-1α, tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[2][5][12] This selectivity suggests a targeted anti-inflammatory effect, potentially reducing the risk of broader immunosuppression compared to less specific anti-inflammatory agents.
In Vitro Preclinical Data
Enzyme and Cell-Based Potency
The inhibitory activity of this compound's active metabolite, VRT-043198, has been quantified in various cell-free and cell-based assays. The data highlights its high potency for caspase-1 and its selectivity over other caspase isozymes.
| Target/Assay | Parameter | Value | Reference |
| Caspase-1 (cell-free) | Ki | 0.8 nM | [4] |
| Caspase-4 (cell-free) | Ki | < 0.6 nM | [4][5] |
| Caspase-5 (cell-free) | IC50 | 10.6 nM | [13] |
| Caspase-9 (cell-free) | IC50 | 5.07 nM | [13] |
| Caspase-6 (cell-free) | IC50 | > 10,000 nM | [13] |
| IL-1β Release (Human PBMCs) | IC50 | 0.67 µM | [4] |
| IL-1β Release (Human Whole Blood) | IC50 | 1.9 µM | [4] |
| Table 1: In Vitro Potency and Selectivity of VRT-043198 (Active Metabolite of this compound) |
Experimental Protocols
This assay quantifies the direct inhibitory effect of a compound on purified enzyme activity.
-
Enzyme Preparation: Recombinant human caspase-1 is prepared in an assay buffer (e.g., 50mM HEPES pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS) to a final concentration of approximately 66.6 nM.[6]
-
Compound Incubation: The enzyme solution is dispensed into 1536-well plates. Test compounds (e.g., VRT-043198) dissolved in DMSO are added via pin-tool transfer and incubated with the enzyme.
-
Assay Initiation: The reaction is initiated by adding a pro-fluorescent substrate, such as Ac-WEHD-AFC.[6]
-
Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a plate reader. The rate of reaction is compared between compound-treated and DMSO control wells to determine the percent inhibition and calculate IC50 values.
This assay measures the ability of a compound to inhibit cytokine release from immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Pre-incubation: PBMCs are plated and pre-treated with varying concentrations of this compound or vehicle control for 30 minutes.[4]
-
Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce inflammasome activation and cytokine production.
-
Incubation: The cells are incubated for a period of several hours (e.g., 4-24 hours) to allow for cytokine processing and release.
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[14] IC50 values are calculated based on the dose-dependent inhibition of IL-1β release.
In Vivo Preclinical Efficacy
This compound has demonstrated robust efficacy in a diverse range of animal models, underscoring its potential to treat diseases driven by caspase-1-mediated inflammation.
Data Summary
| Disease Model | Species | Dosing Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis | Mouse | 200 mg/kg, p.o. | ~60% reduction in LPS-induced IL-1β; significant reduction in inflammation scores. | [4] |
| Acute Lung Injury | Mouse | 50 mg/kg, i.p. (1 hr post-LPS) | Reduced IL-1β in BALF, preserved lung morphology, inhibited pyroptosis. | [14] |
| Kindling Epileptogenesis | Rat | N/A | Blocked kindling development by preventing IL-1β increase in the forebrain. | [4] |
| Alzheimer's Disease (J20) | Mouse | 10-50 mg/kg (3x/week) | Dose-dependently reversed episodic and spatial memory deficits. | [15] |
| Myocardial Infarction (I/R) | Rat | 32 mg/kg, i.v. (pre-reperfusion) | Reduced infarct size from >60% to ~29%. | [15] |
| Spinal Cord Injury | Mouse | N/A (7-day treatment) | Inhibited caspase-1 activation, reduced IL-1β/IL-18, improved functional recovery. | [16] |
| Atherosclerosis (ApoE-/-) | Mouse | N/A | Alleviated vascular inflammation and atherosclerosis, promoted efferocytosis. | [11] |
| Multiple Sclerosis (EAE) | Mouse | Intranasal | Prevented demyelination and axon injury. | [17] |
| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models |
Select Experimental Protocols
A standard model for rheumatoid arthritis.
-
Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Treatment: Prophylactic or therapeutic dosing of this compound (e.g., 100-200 mg/kg, p.o., daily) or vehicle is initiated before or after the onset of clinical symptoms.[4][15]
-
Endpoints: Disease progression is monitored by scoring paw inflammation and swelling. At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage. Serum or paw tissue can be analyzed for cytokine levels (e.g., IL-1β).
Kindling models the progressive development of seizure susceptibility.
-
Electrode Implantation: Rats are surgically implanted with an electrode in a specific brain region, such as the amygdala.
-
Kindling Stimulation: After recovery, animals receive brief, low-intensity electrical stimulations daily. Initially, this causes no behavioral effect, but repeated stimulation leads to progressively more severe seizures, culminating in generalized tonic-clonic convulsions.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., i.p. or p.o.) prior to each kindling stimulation.
-
Endpoints: The primary endpoints are the rate of kindling acquisition (number of stimulations to reach a fully kindled state) and the duration of afterdischarges recorded via EEG. Brain tissue can be analyzed post-mortem for IL-1β levels.[4]
Pharmacokinetics and Toxicology
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are central to its design as a clinical candidate.
| Parameter | Description | Reference |
| Prodrug Strategy | This compound (VX-765) is an orally absorbed prodrug. | [1][2][3] |
| Active Metabolite | Rapidly and efficiently converted in vivo to VRT-043198. | [5][12][15] |
| Bioavailability | VRT-043198 is orally bioavailable. | [15] |
| Distribution | VRT-043198 is blood-brain barrier (BBB) permeable, enabling its study in CNS disorders. | [15][18] |
| In Vitro Half-Life | t1/2 of ~157 hours for VX-765 and ~3 hours for VRT-043198. | [18] |
| Table 3: Pharmacokinetic and Toxicological Profile of this compound |
Toxicology Summary
Preclinical toxicology data is limited in the public domain. The primary reported finding was a reduction in heart rate in dogs at a high dose of 2000 mg/kg/day, estimated to be 10-25 times higher than the maximum dose used in a human COVID-19 trial.[19] Computational toxicity predictions have suggested a potential for hepatotoxicity with this compound.[7]
Conclusion
The preclinical data for this compound (VX-765) establish it as a potent, selective, orally available inhibitor of caspase-1. Through its active metabolite VRT-043198, it effectively suppresses the release of IL-1β and IL-18, key drivers of inflammation. This mechanism has been validated in a wide spectrum of in vivo disease models, ranging from rheumatoid arthritis and acute lung injury to epilepsy and Alzheimer's disease. Its favorable pharmacokinetic profile, including blood-brain barrier permeability, further extends its therapeutic applicability to neurological conditions. The collective preclinical evidence strongly supports the clinical investigation of this compound for various inflammatory and autoimmune disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (VX765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Caspase-1抑制剂 | 美国InvivoChem [invivochem.cn]
- 13. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VX-765 Reduces Disease Progression in Preclinical Model of Multiple Sclerosis | Vulcanchem [vulcanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Belnacasan (VX-765): A Technical Guide to its Application in Preclinical Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, multiple sclerosis, spinal cord injury, and traumatic brain injury. A key mediator of this inflammatory cascade is the enzyme caspase-1, which is responsible for the maturation of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Belnacasan (VX-765), a selective and potent inhibitor of caspase-1, has emerged as a significant investigational compound for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the use of this compound in various preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Introduction to this compound (VX-765)
This compound is an orally bioavailable prodrug that is rapidly metabolized in vivo to its active form, VRT-043198.[1] This active metabolite is a potent, selective, and irreversible inhibitor of caspase-1.[2] By blocking caspase-1 activity, this compound effectively prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thereby dampening the inflammatory response.[3][4] The ability of its active metabolite to cross the blood-brain barrier makes this compound a promising therapeutic candidate for central nervous system (CNS) disorders where neuroinflammation is a key pathological driver.[5][6]
Mechanism of Action: Targeting the Inflammasome Pathway
This compound's primary mechanism of action is the inhibition of caspase-1, a critical enzyme in the inflammasome signaling pathway.[2] Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[7] Upon activation, inflammasomes, such as the well-characterized NLRP3 inflammasome, recruit and activate pro-caspase-1.[4][7] Activated caspase-1 then orchestrates a pro-inflammatory response through two main avenues: the maturation and secretion of IL-1β and IL-18, and the induction of pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[6][8] this compound, by inhibiting caspase-1, effectively curtails these downstream inflammatory events.[3]
Preclinical Efficacy in Neuroinflammatory Models
This compound has demonstrated significant therapeutic potential across a range of preclinical models of neuroinflammation. The following sections summarize the key findings and experimental details.
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, this compound has been shown to reduce amyloid-β (Aβ) deposition, mitigate neuroinflammation, and improve cognitive function.[5][9]
Quantitative Data from Alzheimer's Disease Models
| Model | Species | Dosage | Key Findings | Reference |
| J20 (APPSw/Ind) | Mouse | 25 or 50 mg/kg | Ameliorated depression- and anxiety-like behavior; reversed increased hippocampal IL-1β and IL-18 levels. | [5] |
| J20 (APPSw/Ind) | Mouse | 50 mg/kg | Prevented progressive Aβ deposition; reversed brain inflammation (decreased Iba1 and GFAP); normalized synaptophysin levels. | [5] |
| J20 (APPSw/Ind) | Mouse | 50 mg/kg (pre-symptomatic) | Delayed episodic and spatial memory deficits; delayed inflammation without significantly affecting Aβ levels. | [9] |
| Focal Cortical Infarction | Rat | Not Specified | Reduced Aβ deposition and secondary degeneration in the ipsilateral hippocampus; ameliorated cognitive decline. | [6] |
Experimental Protocol: Alzheimer's Disease Mouse Model (J20)
A representative experimental workflow for evaluating this compound in the J20 mouse model of Alzheimer's disease is as follows:
Multiple Sclerosis Models
In experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, this compound has been shown to reduce disease severity, limit demyelination, and decrease CNS inflammation.[8][10] Intranasal administration has been identified as an effective delivery route in some studies.[11][12][13]
Quantitative Data from Multiple Sclerosis Models
| Model | Species | Administration Route | Key Findings | Reference |
| MOG-EAE | Mouse | Intraperitoneal | Suppressed the severity of EAE. | [10] |
| MOG-EAE | Mouse | Not Specified | Treatment reduced expression of inflammasome- and pyroptosis-associated proteins in the CNS, prevented axonal injury, and improved neurobehavioral performance. | [8] |
| Cuprizone-induced | Mouse | Intranasal | Abrogated caspase-1 activation, demyelination, and axonal injury; restored suppressed glucose metabolism in the thalamus, hippocampus, and cortex. | [14] |
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)
The following protocol outlines a typical EAE study involving this compound:
-
Induction of EAE: EAE is induced in mice (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) or vehicle control, starting at a designated time point relative to EAE induction.
-
Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system.
-
Histopathology: At the study endpoint, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination.
-
Immunohistochemistry: Tissues are stained for markers of immune cell infiltration (e.g., CD4, F4/80) and demyelination (e.g., Luxol fast blue).
-
Biochemical Analysis: CNS tissue can be analyzed for levels of inflammatory cytokines and inflammasome-related proteins.
Spinal Cord Injury (SCI) Models
In mouse models of contusive spinal cord injury, this compound has demonstrated neuroprotective effects by reducing neuroinflammation and improving functional recovery.[3]
Quantitative Data from Spinal Cord Injury Models
| Model | Species | Dosage | Key Findings | Reference |
| T9 Contusive SCI | Mouse | Not Specified | Inhibited SCI-induced caspase-1 activation and IL-1β/IL-18 secretion; suppressed M1 macrophage/microglia and pro-inflammatory T-cell subsets; increased M2 microglia and anti-inflammatory T-cell subsets; reduced fibrotic area and improved functional recovery. | [3] |
Experimental Protocol: Contusive Spinal Cord Injury (SCI)
A general experimental protocol for evaluating this compound in a mouse model of SCI is as follows:
Traumatic Brain Injury (TBI) Models
In a controlled cortical impact (CCI) mouse model of TBI, this compound has been shown to offer neuroprotection by curbing inflammasome-mediated pyroptosis and inhibiting other inflammatory pathways.[15]
Quantitative Data from Traumatic Brain Injury Models
| Model | Species | Key Findings | Reference | | :--- | :--- | :--- | | Controlled Cortical Impact (CCI) | Mouse | Curbed the expression of caspase-1, IL-1β, and IL-18; inhibited gasdermin D (GSDMD) cleavage and ASC oligomerization; inhibited the HMGB1/TLR4/NF-κB pathway; decreased blood-brain barrier leakage, apoptosis, and microglia polarization. |[15] |
Conclusion and Future Directions
The collective preclinical evidence strongly supports the therapeutic potential of this compound in a variety of neuroinflammatory conditions. Its targeted mechanism of action, focused on the inhibition of caspase-1, effectively mitigates the downstream consequences of inflammasome activation. While this compound has advanced to Phase II clinical trials for epilepsy, further investigation is warranted to fully elucidate its therapeutic utility in other neurological disorders.[3] Future research should focus on optimizing dosing and delivery strategies for different CNS pathologies and exploring combination therapies that target multiple facets of neurodegeneration. The continued study of this compound and other caspase-1 inhibitors holds significant promise for the development of novel treatments for a range of debilitating neurological diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics Targeting the Inflammasome After Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. VX-765 Alleviates β-Amyloid Deposition and Secondary Degeneration in the Ipsilateral Hippocampus and Ameliorates Cognitive Decline after Focal Cortical Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasomes in neuroinflammatory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. VX-765 Reduces Disease Progression in Preclinical Model of Multiple Sclerosis | Vulcanchem [vulcanchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Intranasal anti-caspase-1 therapy preserves myelin and glucose metabolism in a model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Belnacasan In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1][2][3][4] VRT-043198 is a powerful inhibitor of caspase-1, also known as interleukin-converting enzyme (ICE).[1][2][5] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[6] These cytokines are key mediators of the innate immune response and are heavily implicated in a wide range of inflammatory and autoimmune diseases.
The primary mechanism of action for this compound's anti-inflammatory effects is through the inhibition of the NLRP3 (Nod-like receptor pyrin domain-containing 3) inflammasome signaling pathway.[7] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, facilitates the activation of caspase-1.[7][8] By inhibiting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby dampening the inflammatory cascade.[5][9]
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. The included assays are designed to be robust and reproducible, providing valuable insights for researchers in immunology, pharmacology, and drug development.
Data Presentation
The following tables summarize the quantitative data for this compound's active metabolite, VRT-043198, in various in vitro assays.
Table 1: Inhibitory Activity of VRT-043198 on Caspase Enzymes
| Enzyme | K_i_ (nM) |
| Caspase-1 | 0.8 |
| Caspase-4 | < 0.6 |
Data sourced from cell-free enzyme inhibition assays.[1][3][5]
Table 2: Inhibition of IL-1β Release by VRT-043198
| Cell Type | IC_50_ (µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.67 |
| Whole Blood | 1.9 |
IC50 values represent the concentration of VRT-043198 required to inhibit 50% of IL-1β release following stimulation.[1][3]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the NLRP3 inflammasome signaling pathway.
Caption: Mechanism of this compound in the NLRP3 inflammasome pathway.
Experimental Protocols
Caspase-1 Inhibition Assay (Cell-Free)
This protocol describes a fluorometric assay to determine the direct inhibitory effect of this compound's active metabolite (VRT-043198) on purified caspase-1.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
VRT-043198 (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of VRT-043198 in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well black microplate, add 50 µL of the diluted VRT-043198 or vehicle control to each well.
-
Add 25 µL of recombinant human caspase-1 solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the caspase-1 substrate (Ac-YVAD-AMC) solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of VRT-043198 and calculate the IC50 value.
IL-1β Release Assay in Human PBMCs
This protocol details the procedure for measuring the inhibitory effect of this compound on IL-1β release from primary human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Human whole blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (VX-765) (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plate
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
-
Cell Plating and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Inflammasome Activation:
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.
-
Activate the inflammasome by adding ATP to a final concentration of 5 mM and incubate for an additional 45-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.
-
NLRP3 Inflammasome Activation and Analysis in a Macrophage Cell Line (e.g., THP-1)
This protocol outlines the steps to assess the effect of this compound on NLRP3 inflammasome activation in a monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (VX-765) (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Treatment and Priming:
-
Pre-treat the differentiated THP-1 cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin and incubate for 1-2 hours.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate and collect the supernatants.
-
Measure IL-1β concentration using an ELISA kit.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.
-
Experimental Workflow Diagram
The following diagram provides a general workflow for an in vitro IL-1β release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Belnacasan (VX-765) In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belnacasan (VX-765) is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively reduces inflammation, making it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for the use of this compound in various preclinical in vivo animal models.
Mechanism of Action
This compound is systemically converted to its active form, VRT-043198, which then targets and inhibits caspase-1. This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms, thereby mitigating the downstream inflammatory response.
Caption: Signaling pathway of this compound's anti-inflammatory action.
In Vivo Animal Model Applications
This compound has been evaluated in a variety of animal models of disease, demonstrating its therapeutic potential. Below are detailed protocols and data for key models.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Protocol:
Caption: Experimental workflow for the CIA mouse model.
Methodology:
-
Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
This compound Administration:
-
Assessment of Arthritis:
-
Clinical Scoring: From Day 21, visually score arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.
-
Histological Analysis (Week 7): Euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Radiographic Analysis (Week 7): Use high-resolution X-ray to evaluate joint damage and bone erosion.
-
Serum Cytokine Measurement (Week 7): Collect blood via cardiac puncture. Separate serum and measure levels of IL-1β, IL-18, and IL-33 using ELISA kits.
-
Quantitative Data Summary:
| Parameter | CIA Control Group (Median/Mean ± SD) | This compound (100 mg/kg) Treated Group (Median/Mean ± SD) | % Reduction | Reference |
| Clinical Score (at week 7) | 6.5 (median) | 1 (median) | 84.6% | [2] |
| Histological Score (at week 7) | 5.5 (median) | 1 (median) | 81.8% | [2] |
| Serum IL-1β (pg/mL) | 6.89 ± 2.38 | 2.05 ± 0.98 | 70.2% | [2] |
| Serum IL-18 (pg/mL) | 129.46 ± 48.03 | 74.84 ± 41.93 | 42.2% | [2] |
| Serum IL-33 (pg/mL) | 269.69 ± 99.02 | 140.51 ± 40.10 | 47.9% | [2] |
Kainic Acid/Kindling Model of Epilepsy in Rodents
This model is used to study temporal lobe epilepsy, where recurrent seizures are induced by chemical (kainic acid) or electrical (kindling) stimulation.
Experimental Protocol:
Caption: Experimental workflow for the rodent epilepsy model.
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Induction of Epilepsy:
-
Kainic Acid Model: Inject kainic acid (e.g., 10 mg/kg, i.p.) to induce status epilepticus. Animals that survive develop spontaneous recurrent seizures after a latent period.
-
Electrical Kindling Model: Surgically implant an electrode into the amygdala or hippocampus. Apply a brief, low-intensity electrical stimulus daily. The seizure threshold gradually decreases, and the seizure severity increases, eventually leading to generalized seizures.
-
-
This compound Administration:
-
In the chronic phase, when spontaneous seizures are established, administer this compound at various doses (e.g., 12.5, 50, 100, 200 mg/kg, i.p.) to determine the anti-seizure effects.[3]
-
-
Assessment of Seizure Activity:
-
Electroencephalography (EEG): Implant cortical or depth electrodes to continuously record brain electrical activity. Quantify the frequency, duration, and severity of spontaneous seizures.
-
Behavioral Observation: Video-record and score seizure severity based on the Racine scale.
-
Quantitative Data Summary:
| Animal Model | Treatment | Key Findings | Reference |
| Mouse Chronic Epilepsy Model | This compound (12.5-200 mg/kg, i.p.) | Dose-dependent reduction in spontaneous recurrent epileptic activity. Significant effects at ≥ 50 mg/kg. | [3] |
| Rat Kainic Acid Model | This compound (dose-dependent) | Reduced number and duration of acute seizures; delayed seizure onset two-fold. | [4] |
| Rat Electrical Kindling Model | This compound | Prevented the development of kindling. | [4] |
| Mouse Chronic Epilepsy (post-kainic acid) | This compound | Reduced frequency and duration of spontaneous recurrent hippocampal EEG seizures by up to 70% two months after kainic acid injection. | [4] |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
The LPS-induced ALI model is a well-established model of acute respiratory distress syndrome (ARDS), characterized by a robust inflammatory response in the lungs. While direct studies of this compound in this specific model are limited, data from a lung ischemia-reperfusion injury model, which shares inflammatory pathways, suggests potential efficacy.
Experimental Protocol:
Caption: Experimental workflow for the LPS-induced ALI mouse model.
Methodology:
-
Animals: C57BL/6 mice (male, 8-12 weeks old) are frequently used.
-
Induction of ALI:
-
Anesthetize mice and administer LPS (e.g., 5 mg/kg) via intratracheal or intranasal instillation.
-
-
This compound Administration (Proposed):
-
Based on a lung ischemia-reperfusion model, a potential prophylactic regimen could be intraperitoneal injection of this compound (30 mg/kg) on 3 consecutive days before and 30 minutes before LPS challenge.[5]
-
-
Assessment of Lung Injury (24-48 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lavage the lungs with PBS. Perform total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with H&E. Score lung injury based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.
-
Lung Wet-to-Dry (W/D) Ratio: Excise the lungs, weigh them (wet weight), dry them in an oven, and weigh again (dry weight). The W/D ratio is an indicator of pulmonary edema.
-
Cytokine Measurement: Measure levels of TNF-α, IL-6, and IL-1β in BALF or lung homogenates using ELISA.
-
Quantitative Data Summary (from a Mouse Lung Ischemia-Reperfusion Injury Model):
| Parameter | I/R Control Group | I/R + this compound (30 mg/kg) Group | Outcome | Reference |
| Lung Histological Injury Score | Significantly increased | Alleviated compared to I/R control | Reduced lung injury | [5] |
| Lung Tissue IL-6 mRNA | Significantly increased | Decreased compared to I/R control | Reduced inflammation | [5] |
| Serum IL-6 Protein | Significantly increased | Decreased compared to I/R control | Reduced systemic inflammation | [5] |
| Lung Tissue TNF-α mRNA | Significantly increased | Decreased compared to I/R control | Reduced inflammation | [5] |
| Serum TNF-α Protein | Significantly increased | Decreased compared to I/R control | Reduced systemic inflammation | [5] |
| Lung Tissue IL-1β mRNA | Significantly increased | Decreased compared to I/R control | Reduced inflammation | [5] |
| Serum IL-1β Protein | Significantly increased | Decreased compared to I/R control | Reduced systemic inflammation | [5] |
Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
This model mimics the pathophysiology of a heart attack and subsequent reperfusion therapy. Inflammation, driven by caspase-1 activation, is a key contributor to reperfusion injury.
Experimental Protocol:
Caption: Experimental workflow for the rat myocardial I/R injury model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat, intubate, and ventilate.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30-45 minutes).
-
Release the suture to allow reperfusion (e.g., for 2-24 hours).
-
-
This compound Administration (Proposed):
-
Administer this compound or vehicle control intravenously or intraperitoneally at a specified time point, for instance, just before the onset of reperfusion.
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Stain with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. Calculate the infarct size as a percentage of the area at risk or the total left ventricle.
-
Cardiac Function: Use echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after I/R injury.
-
Biochemical Markers: Measure serum levels of cardiac troponins (cTnI, cTnT) or creatine kinase-MB (CK-MB) as indicators of myocardial damage.
-
Conclusion
This compound (VX-765) has demonstrated significant efficacy in a range of in vivo animal models of inflammatory diseases. Its ability to potently and selectively inhibit caspase-1 and the subsequent release of IL-1β and IL-18 makes it a valuable tool for preclinical research and a promising therapeutic candidate. The protocols and data presented here provide a foundation for researchers to design and execute studies to further explore the therapeutic potential of this compound.
References
- 1. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Belnacasan (VX-765) in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Belnacasan (VX-765), a selective caspase-1 inhibitor, in preclinical mouse models of epilepsy. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for seizure disorders.
Mechanism of Action
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198. VRT-043198 is a potent inhibitor of caspase-1, an enzyme crucial for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. In the context of epilepsy, neuroinflammation is increasingly recognized as a key contributor to seizure generation and propagation. Seizures can trigger the activation of the inflammasome in brain cells like microglia and astrocytes, leading to caspase-1 activation and subsequent release of mature IL-1β[2][3]. Elevated levels of IL-1β in the brain are known to have proconvulsant effects[4][5]. By inhibiting caspase-1, this compound effectively blocks the production of mature IL-1β, thereby reducing neuroinflammation and suppressing seizure activity[4][6].
Signaling Pathway
The signaling pathway targeted by this compound in the context of epilepsy is depicted below.
Caption: this compound inhibits caspase-1, blocking IL-1β production and reducing neuroinflammation.
Quantitative Data Summary
The following table summarizes the dosages and effects of this compound in various mouse models of epilepsy.
| Mouse Model | This compound (VX-765) Dosage | Route of Administration | Key Findings | Reference |
| Kainic Acid-Induced Acute Seizures | 50-200 mg/kg | Intraperitoneal (i.p.) | Delayed onset of first seizure, reduced number and total duration of seizures by an average of 50% and 64% respectively. | [7] |
| Chronic Epilepsy (spontaneous recurrent seizures) | 12.5-200 mg/kg (dose-dependent) | Systemic | Significantly reduced chronic epileptic activity at doses ≥ 50 mg/kg. | [8] |
| Kainic Acid-Induced Seizures | 200 mg/kg | Intraperitoneal (i.p.) | Reduced frequency and duration of spontaneous recurrent hippocampal EEG seizures by up to 70% two months after kainic acid injection. | [9] |
Experimental Protocols
Preparation of this compound (VX-765) for In Vivo Administration
This protocol describes the preparation of this compound for both intraperitoneal and oral administration in mice.
Materials:
-
This compound (VX-765) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
To prepare a 5 mg/mL working solution, first create a 100 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Vortex the mixture until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex thoroughly. The mixed solution should be used immediately for optimal results.[7]
Kainic Acid-Induced Seizure Model in Mice
This protocol describes the induction of acute seizures in mice using kainic acid.
Materials:
-
Kainic acid monohydrate
-
Sterile 0.9% saline
-
Male C57BL/6J mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Prepare a stock solution of kainic acid by dissolving it in sterile 0.9% saline. A common concentration is 1 mg/mL.
-
Administer kainic acid to mice via a single intraperitoneal (i.p.) injection at a dose of 25-30 mg/kg body weight.[10][11]
-
Immediately after injection, place the mice in an observation chamber.
-
Monitor the mice continuously for behavioral seizures for at least 2 hours.
-
Score the seizure severity using a modified Racine scale.[10]
-
For chronic epilepsy models, mice that have experienced status epilepticus following kainic acid injection can be monitored for spontaneous recurrent seizures in the following weeks.
Administration of this compound to Mice
a) Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-30 gauge needle at a 30-45° angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the prepared this compound solution.
-
The typical volume for i.p. injection in mice is 5-10 mL/kg.
b) Oral Gavage:
-
Select an appropriately sized feeding needle (e.g., 22-24 gauge for adult mice).
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Restrain the mouse and gently insert the feeding needle into the esophagus.
-
Administer the prepared this compound solution slowly.
-
The volume for oral gavage should generally not exceed 10 mL/kg.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of epilepsy.
Caption: Experimental workflow for preclinical testing of this compound in mouse epilepsy models.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of HMGB1/TLR4 and IL-1β/IL-1R1 Signaling Pathways in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CASPASE-1-INHIBITION-PROTECTS-FROM-SEIZURES-BY-BLOCKING-INTERLEUKIN-1-(IL-1)-BETA-PRODUCTION-IN-BRAIN [aesnet.org]
- 5. New Roles for Interleukin-1 Beta in the Mechanisms of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICE/caspase 1 inhibitors and IL-1beta receptor antagonists as potential therapeutics in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 9. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Kainic acid-induced acute seizure mouse model [bio-protocol.org]
Application Notes and Protocols: LPS-Induced Inflammation Model with Belnacasan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its administration in experimental models is a widely accepted method for inducing a robust inflammatory response, mimicking aspects of bacterial infection and sepsis. A key pathway activated by LPS is the NLRP3 inflammasome, a multi-protein complex that leads to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving a powerful inflammatory cascade.
Belnacasan (VX-765) is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1.[1][2] By targeting caspase-1, this compound effectively blocks the production of mature IL-1β and IL-18, thereby offering a targeted approach to mitigating inflammation.[1][3][4] These application notes provide detailed protocols for utilizing the LPS-induced inflammation model in both in vitro and in vivo settings to evaluate the anti-inflammatory efficacy of this compound.
Mechanism of Action: LPS-Induced Inflammation and this compound Inhibition
LPS initiates an inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages and monocytes. This engagement triggers a signaling pathway that leads to the activation of the transcription factor NF-κB, resulting in the upregulation of pro-inflammatory genes, including NLRP3 and the precursors of IL-1β and IL-18. A second signal, often initiated by ATP release from stressed cells or other danger-associated molecular patterns (DAMPs), leads to the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1. Proximity-induced autoproteolysis within the inflammasome complex leads to the generation of active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18, leading to their maturation and secretion, which further amplifies the inflammatory response. This compound, as the active form VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing the processing and release of these potent cytokines.
Caption: LPS signaling cascade leading to inflammation and its inhibition by this compound.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in LPS-induced inflammation models.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Human Monocytes
| Treatment Group | IL-1β Release (% of LPS Control) | IL-18 Release (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | Not Detected | Not Detected | 100 |
| LPS (1 µg/mL) | 100 | 100 | ~95 |
| LPS + this compound (1 µM) | ~20 | ~25 | ~95 |
| LPS + this compound (10 µM) | ~5 | ~10 | ~95 |
Data are representative values compiled from literature and may vary depending on specific experimental conditions.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Sepsis
| Treatment Group | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) | Survival Rate (%) |
| Vehicle Control | < 20 | < 50 | 100 |
| LPS (10 mg/kg) | ~1500 | ~2000 | 20 |
| LPS + this compound (50 mg/kg) | ~600 | ~1800 | 60 |
| LPS + this compound (100 mg/kg) | ~300 | ~1700 | 80 |
Data are representative values compiled from literature and may vary depending on specific animal strain, LPS dose, and timing of measurements. This compound primarily targets IL-1β and IL-18, with less direct impact on TNF-α.[4]
Experimental Protocols
Caption: General experimental workflow for in vitro and in vivo studies.
Protocol 1: In Vitro LPS-Induced Inflammasome Activation in THP-1 Macrophages and Inhibition by this compound
This protocol describes the induction of inflammation in a human monocytic cell line (THP-1) and the assessment of this compound's inhibitory effect.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (VX-765)
-
ATP
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human IL-1β and IL-18
-
LDH cytotoxicity assay kit
-
RIPA lysis buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-caspase-1, anti-NLRP3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
RIPA Lysis Buffer Recipe (100 mL): [5][6]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors immediately before use.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well or 6-well plate at a density of 1 x 10^6 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.[7]
-
After incubation, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add fresh RPMI-1640 medium without PMA. Allow the cells to rest for 24 hours before stimulation.
-
-
LPS Priming and this compound Treatment:
-
Pre-treat the differentiated THP-1 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Prime the cells with LPS at a final concentration of 1 µg/mL for 3-4 hours.[8]
-
-
Inflammasome Activation and Sample Collection:
-
Following LPS priming, stimulate the cells with ATP (a P2X7 receptor agonist that acts as a second signal for NLRP3 inflammasome activation) at a final concentration of 5 mM for 30-60 minutes.[9]
-
After ATP stimulation, carefully collect the cell culture supernatants for cytokine analysis (ELISA) and cytotoxicity assessment (LDH assay).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Endpoint Analysis:
-
ELISA: Measure the concentrations of mature IL-1β and IL-18 in the collected supernatants according to the manufacturer's instructions for the respective ELISA kits.[10][11]
-
LDH Cytotoxicity Assay: Assess cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) into the supernatant, following the kit manufacturer's protocol.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against caspase-1 (to detect both pro- and cleaved forms), NLRP3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
-
Protocol 2: In Vivo LPS-Induced Systemic Inflammation in Mice and Efficacy of this compound
This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the therapeutic potential of this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (VX-765)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kits for mouse IL-1β and TNF-α
-
Materials for tissue homogenization and protein extraction
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
This compound Administration:
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle orally by gavage 1-2 hours prior to the LPS challenge.[12]
-
-
LPS Challenge:
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg) dissolved in sterile saline.[13] The dose of LPS may need to be optimized depending on the desired severity of the inflammatory response.
-
The control group should receive an i.p. injection of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling behavior. Record survival rates at regular intervals.
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.
-
Collect plasma or serum for cytokine analysis.
-
Perfuse the animals with cold PBS and harvest tissues of interest (e.g., lungs, liver, spleen) for further analysis (e.g., histology, Western blotting).
-
-
Endpoint Analysis:
-
Serum Cytokine Analysis: Measure the levels of IL-1β and other relevant cytokines (e.g., TNF-α) in the serum or plasma using specific ELISA kits.[14]
-
Tissue Analysis:
-
Homogenize a portion of the harvested tissue in RIPA buffer for Western blot analysis of inflammasome components.
-
Fix another portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration).
-
-
Troubleshooting
-
Low IL-1β secretion in vitro:
-
Ensure THP-1 cells are properly differentiated.
-
Confirm the potency of the LPS and ATP.
-
Optimize the timing of LPS priming and ATP stimulation.
-
-
High variability in in vivo results:
-
Ensure consistent LPS and this compound administration techniques.
-
Use age- and sex-matched mice.
-
Minimize stress to the animals.
-
-
No this compound effect:
-
Verify the stability and proper dissolution of the compound.
-
Adjust the dose and timing of administration relative to the LPS challenge.
-
By following these detailed protocols, researchers can effectively utilize the LPS-induced inflammation model to investigate the mechanisms of inflammation and evaluate the therapeutic potential of caspase-1 inhibitors like this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 6. nsjbio.com [nsjbio.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioworlde.com [bioworlde.com]
- 11. affigen.com [affigen.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Belnacasan (VX-765) for Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroinflammation plays a critical role in the pathogenesis of AD. The nucleotide-binding oligomerization domain-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex, is a key mediator of this inflammatory response. Upon activation by Aβ, the NLRP3 inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. This cascade perpetuates a chronic inflammatory state that contributes to neurodegeneration.
Belnacasan (VX-765) is a selective and orally bioavailable prodrug that is rapidly metabolized to its active form, VRT-043198. VRT-043198 is a potent inhibitor of caspase-1, and to a lesser extent, caspase-4.[1] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the neuroinflammatory response.[1] Preclinical studies in mouse models of Alzheimer's disease have demonstrated that this compound can reverse cognitive deficits, reduce neuroinflammation, and prevent the progressive accumulation of Aβ.[2] This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro models of Alzheimer's disease research.
Mechanism of Action: Targeting the NLRP3 Inflammasome Pathway
This compound's therapeutic potential in Alzheimer's disease stems from its ability to inhibit the caspase-1 enzyme, a key component of the NLRP3 inflammasome signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (VX-765) and its active metabolite VRT-043198.
| Compound | Parameter | Value | Reference |
| VX-765 | IC50 (Caspase-1) | 3.68 nM | [2] |
| VRT-043198 | IC50 (Caspase-1) | 9.91 nM | [2] |
| VX-765 | In vitro half-life | ~157 hours | [2] |
| VRT-043198 | In vitro half-life | ~3 hours | [2] |
| Animal Model | Compound | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| J20 (APPSw/Ind) Mice | This compound (VX-765) | 10, 25, or 50 mg/kg | Oral gavage | 3 times per week | 3 weeks | Dose-dependently reversed episodic and spatial memory impairment. | [1] |
| J20 (APPSw/Ind) Mice | This compound (VX-765) | 50 mg/kg | Oral gavage | Daily | 1 month (pre-symptomatic) | Delayed onset of episodic and spatial memory deficits. | [2] |
| SAMP8 Mice | This compound (VX-765) | Not Specified | Intraperitoneal injection | 3 times per week | 4 weeks | Rescued spatial learning and memory impairments. | [3] |
Experimental Protocols
In Vivo Study: Evaluation of this compound in an Alzheimer's Disease Mouse Model
This protocol describes the use of the J20 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APPSw/Ind), leading to age-dependent development of Aβ plaques and cognitive deficits.
References
- 1. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 2. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Psoriatic Disorders with Belnacasan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belnacasan (VX-765) is a potent and selective inhibitor of caspase-1, an enzyme pivotal to the inflammatory process.[1][2] As a prodrug, this compound is converted to its active form, VRT-043198, in the body.[3] Its mechanism of action centers on the inhibition of the inflammasome, a multiprotein complex that, when activated, triggers caspase-1. This in turn leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators in the pathogenesis of psoriasis.[4][5] By blocking caspase-1, this compound effectively dampens this inflammatory cascade, making it a valuable tool for studying and potentially treating psoriatic disorders.[2][6]
These application notes provide an overview of the use of this compound in preclinical psoriasis research, including its mechanism of action, relevant experimental protocols, and available data.
Mechanism of Action: Targeting the Inflammasome Pathway
Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. The NLRP3 inflammasome is a key player in the inflammatory cascade of psoriasis.[4] Upon activation by various stimuli, the NLRP3 inflammasome recruits and activates pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. These cytokines amplify the inflammatory response in psoriatic lesions. This compound, by inhibiting caspase-1, directly interferes with this pathway, reducing the levels of active IL-1β and IL-18.[2]
Caption: this compound inhibits Caspase-1, blocking cytokine maturation.
Preclinical Studies and Quantitative Data
While detailed results from the Phase 2 clinical trial of this compound in psoriasis (NCT00205465) have not been extensively published, preclinical studies using caspase-1 inhibitors in mouse models of psoriasis have demonstrated significant efficacy.[1][3][6] These studies provide valuable insights into the potential of this compound as a therapeutic agent and a research tool.
The imiquimod-induced psoriasis model in mice is a widely used and relevant model that mimics many features of human psoriasis.[7][8] In this model, topical application of imiquimod cream induces an inflammatory response characterized by skin thickening (acanthosis), scaling, and erythema, driven by the IL-23/IL-17 axis.[8]
Table 1: Effect of a Caspase-1 Inhibitor (Ac-YVAD-CMK) on Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
| Parameter | Vehicle Control | Imiquimod + Vehicle | Imiquimod + Caspase-1 Inhibitor |
| Ear Thickness (mm) | Baseline | Increased | Significantly Reduced |
| Erythema Score (0-4) | 0 | 3-4 | 1-2 |
| Scaling Score (0-4) | 0 | 3-4 | 1-2 |
| IL-1β mRNA Expression (fold change) | 1 | Significantly Increased | Significantly Reduced |
| IL-17A mRNA Expression (fold change) | 1 | Significantly Increased | Significantly Reduced |
| TNF-α mRNA Expression (fold change) | 1 | Significantly Increased | Significantly Reduced |
| Immune Cell Infiltration | Minimal | Marked Infiltration | Significantly Reduced |
Data presented in this table is a qualitative summary based on findings from preclinical studies with caspase-1 inhibitors.
Experimental Protocols
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod and the subsequent treatment with a caspase-1 inhibitor like this compound.
Materials:
-
8-12 week old C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
This compound (VX-765) or other caspase-1 inhibitor
-
Vehicle for this compound (appropriate for the route of administration)
-
Calipers for measuring ear thickness
-
Scoring system for erythema and scaling (e.g., a 0-4 scale)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Shaving: Anesthetize the mice and shave a small area on the dorsal back.
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.[9]
-
Treatment Administration:
-
Prophylactic: Start administration of this compound (e.g., via oral gavage or intraperitoneal injection) one day before the first imiquimod application and continue daily throughout the experiment.
-
Therapeutic: Begin administration of this compound 2-3 days after the first imiquimod application.
-
-
Monitoring and Measurements:
-
Record body weight daily.
-
Measure ear thickness daily using a caliper.
-
Score the severity of erythema and scaling on the back skin daily using a standardized scoring system. The Psoriasis Area and Severity Index (PASI) can be adapted for this purpose.[7]
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice.
-
Collect skin and ear tissue for analysis.
-
Histology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and stain with H&E to assess epidermal thickness and immune cell infiltration.
-
Gene Expression Analysis: Snap-freeze a portion of the tissue in liquid nitrogen for RNA extraction. Analyze the expression of inflammatory cytokines (e.g., IL-1β, IL-17A, IL-23, TNF-α) by qPCR.
-
Caption: Workflow for in vivo evaluation of this compound.
In Vitro Assay: Caspase-1 Activity in Keratinocytes
This protocol provides a general method for assessing the inhibitory effect of this compound on caspase-1 activity in cultured human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes
-
Cell culture medium and supplements
-
This compound (VX-765)
-
Lipopolysaccharide (LPS) and ATP (or other inflammasome activators)
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Plate reader
Procedure:
-
Cell Culture: Culture keratinocytes in appropriate medium until they reach the desired confluency in a 96-well plate.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Inflammasome Activation: Stimulate the cells with an inflammasome activator, such as ATP (e.g., 5 mM), for 1-2 hours.
-
Caspase-1 Activity Measurement:
-
Lyse the cells according to the instructions of the caspase-1 activity assay kit.
-
Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or a fluorogenic substrate).[10]
-
Incubate for the recommended time at 37°C.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of caspase-1 inhibition by this compound compared to the vehicle-treated, stimulated control.
Clinical Trial Information
A Phase 2, randomized, double-blind, placebo-controlled study of this compound (VX-765) in subjects with chronic plaque psoriasis was completed (ClinicalTrials.gov Identifier: NCT00205465).[1][6] The primary purpose of the study was to evaluate the safety and tolerability of VX-765 administered for 28 days.[1] While the trial has been completed, detailed efficacy and quantitative data from this study are not widely available in the public domain.
Table 2: Overview of Phase 2 Clinical Trial NCT00205465
| Parameter | Description |
| Study Title | Phase 2 Clinical Study in Psoriasis With Oral Investigational Drug VX-765 |
| Condition | Psoriasis |
| Intervention | Drug: VX-765 |
| Phase | Phase 2 |
| Status | Completed |
| Primary Purpose | Treatment |
| Enrollment | 64 participants[3] |
| Primary Outcome | Safety and tolerability |
| Duration | 28 days of treatment |
Conclusion
This compound (VX-765) is a valuable research tool for investigating the role of the inflammasome and caspase-1 in the pathophysiology of psoriatic disorders. Preclinical studies have demonstrated its ability to mitigate psoriasis-like inflammation in animal models. The provided protocols for in vivo and in vitro experiments can serve as a guide for researchers aiming to utilize this compound in their studies. While clinical data remains limited, the preclinical evidence strongly supports the continued investigation of caspase-1 inhibition as a therapeutic strategy for psoriasis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. invivogen.com [invivogen.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Cytokines in Psoriasis: 5 Things to Know [medscape.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Belnacasan Administration in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belnacasan, also known as VX-765, is a potent and selective inhibitor of caspase-1, an enzyme critical in the inflammatory cascade.[1][2][3] By targeting caspase-1, this compound effectively blocks the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] This mechanism of action makes it a compelling therapeutic candidate for inflammatory conditions such as rheumatoid arthritis. The following application notes and protocols detail the administration of this compound in a murine collagen-induced arthritis (CIA) model, a widely used preclinical model that shares pathological features with human rheumatoid arthritis.[1][5]
Mechanism of Action
This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198.[3][4] VRT-043198 selectively inhibits the caspase-1 enzyme, thereby preventing the cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms.[1][4] This targeted inhibition reduces the downstream inflammatory signaling and cellular infiltration that contribute to the pathogenesis of arthritis.[1][6]
Quantitative Data Summary
The prophylactic administration of this compound in a CIA mouse model has been shown to significantly ameliorate disease severity. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Clinical and Histological Scores
| Group | Mean Clinical Score | Mean Histological Score |
| CIA Control | 5.5 | 5.5 |
| This compound (100 mg/kg) | 1.0 | 1.0 |
| p-value | <0.001 | 0.000 |
Data adapted from Zhang & Zheng, 2016.[1]
Table 2: Effect of this compound on Serum Cytokine Levels
| Group | IL-1β (pg/ml) | IL-18 (pg/ml) | IL-33 (pg/ml) |
| CIA Control | 6.89 ± 2.38 | 129.46 ± 48.03 | 269.69 ± 99.02 |
| This compound (100 mg/kg) | 2.05 ± 0.98 | 74.84 ± 41.93 | 140.51 ± 40.10 |
| p-value | <0.001 | 0.014 | 0.001 |
Data presented as mean ± standard deviation. Adapted from Zhang & Zheng, 2016.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis in mice, a prerequisite for testing the efficacy of this compound.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
DBA/1 mice (male, 8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a booster emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor the mice daily for the onset and severity of arthritis, typically beginning around day 24-28.
-
Clinical scoring can be performed using a scale of 0-4 for each paw, based on the degree of erythema and swelling.
-
This compound Administration Protocol
This protocol details the prophylactic administration of this compound to mice with CIA.
Materials:
-
This compound (VX-765)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile saline for injections
Procedure:
-
Preparation of this compound Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
-
Administration:
-
Control Group:
-
Administer an equal volume of the vehicle to the control group of CIA mice following the same schedule.
-
Endpoint Analysis
Upon completion of the treatment period, a comprehensive evaluation of the therapeutic efficacy of this compound should be conducted.
1. Clinical Assessment:
-
Continue daily clinical scoring of all paws until the end of the study.
2. Histological Analysis:
-
At the study endpoint, euthanize the mice and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
3. Cytokine Measurement:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate the serum and store at -80°C.
-
Measure the concentrations of IL-1β, IL-18, and other relevant cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Conclusion
The provided protocols and data demonstrate that this compound is a highly effective agent in mitigating the clinical and pathological features of collagen-induced arthritis in a preclinical setting. Its targeted mechanism of action on caspase-1 offers a promising therapeutic strategy for rheumatoid arthritis. Researchers utilizing these guidelines can expect to see a significant reduction in inflammatory markers and disease severity, providing a robust platform for further investigation into caspase-1 inhibition for autoimmune disorders.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. wiki.epfl.ch [wiki.epfl.ch]
- 6. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
Application Notes and Protocols for Measuring Interleukin-1β (IL-1β) Release Following Belnacasan Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases.[1] Its production is tightly regulated and involves a multi-protein complex known as the inflammasome.[2] The NLRP3 inflammasome, in response to pathogenic and sterile danger signals, activates caspase-1.[3][4] Active caspase-1 then proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature, biologically active 17 kDa form, which is subsequently released from the cell.[2] This release is often accompanied by a form of inflammatory cell death called pyroptosis, mediated by Gasdermin D (GSDMD), another substrate of caspase-1.[5][6]
Belnacasan (also known as VX-765) is a selective and potent inhibitor of caspase-1.[7][8] By blocking the activity of caspase-1, this compound prevents the maturation of pro-IL-1β, thereby inhibiting its release and downstream inflammatory signaling.[6][7] These application notes provide a detailed overview and protocols for measuring the inhibitory effect of this compound on IL-1β release in various experimental settings.
Signaling Pathway: NLRP3 Inflammasome and Caspase-1 Dependent IL-1β Release
The canonical activation of the NLRP3 inflammasome is a two-step process.[4][9]
-
Priming (Signal 1): Microbial components like lipopolysaccharide (LPS) or endogenous cytokines stimulate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This activates the transcription factor NF-κB, leading to the increased synthesis of NLRP3 and pro-IL-1β.[4][10]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the inflammasome complex.[11][12] This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[11] Proximity-induced auto-activation of pro-caspase-1 generates the active caspase-1 enzyme.[13]
Active caspase-1 then cleaves pro-IL-1β and GSDMD. The N-terminal fragment of GSDMD forms pores in the plasma membrane, facilitating the release of mature IL-1β and leading to pyroptosis.[5][6] this compound exerts its inhibitory effect by directly targeting and blocking the enzymatic activity of caspase-1.[6][7]
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound on Caspase-1.
Data Presentation: Efficacy of this compound
The efficacy of this compound is determined by its ability to reduce the concentration of released IL-1β in a dose-dependent manner. The following table provides an example of quantitative data that could be generated from an in vitro experiment using LPS-primed, ATP-stimulated human monocytes.
| This compound Conc. (nM) | IL-1β Release (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 2150 ± 185 | 0 |
| 10 | 1675 ± 150 | 22.1 |
| 50 | 1050 ± 95 | 51.2 |
| 100 | 540 ± 62 | 74.9 |
| 250 | 180 ± 35 | 91.6 |
| 500 | 65 ± 21 | 97.0 |
| This table represents illustrative data. Actual values may vary based on experimental conditions, cell type, and donor variability. |
Experimental Protocols
Accurate measurement of IL-1β release is critical for evaluating the potency of this compound. Below are detailed protocols for in vitro and ex vivo assays.
Protocol 1: In Vitro IL-1β Release Assay Using Human Monocytes
This protocol describes the measurement of IL-1β release from primary human monocytes or THP-1 cells (a human monocytic cell line) treated with this compound.
Caption: Workflow for measuring IL-1β release from monocytes after this compound treatment.
Methodology:
-
Cell Preparation:
-
Primary Monocytes: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Purify monocytes via plastic adherence or magnetic-activated cell sorting (MACS).
-
THP-1 Cells: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For differentiation into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Seed cells (e.g., 1 x 10⁵ cells/well) into a 96-well flat-bottom tissue culture plate and allow them to adhere.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium containing a priming agent. A common agent is Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[14]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for 30-60 minutes to allow for cell penetration and target engagement.
-
-
Activation (Signal 2):
-
Add the inflammasome activator. A common activator is ATP at a final concentration of 2-5 mM.[15]
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells and debris.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Samples can be assayed immediately or stored at -80°C for later analysis.[15]
-
Protocol 2: Ex Vivo Whole Blood Stimulation Assay
This protocol uses fresh whole blood, providing a more physiologically relevant environment as it contains all cellular and plasma components.[16]
Caption: Workflow for the ex vivo whole blood stimulation assay to test this compound efficacy.
Methodology:
-
Sample Collection:
-
Blood Culture Setup:
-
Dilute the whole blood 1:1 with pre-warmed RPMI-1640 medium.
-
Aliquot the diluted blood into a 24-well or 96-well culture plate (e.g., 500 µL per well).
-
-
This compound Treatment and Stimulation:
-
Add serial dilutions of this compound (and a vehicle control) to the wells and incubate for 30-60 minutes at 37°C.
-
Add LPS to a final concentration of 1 µg/mL and incubate for 2 hours and 40 minutes.[15]
-
For the final 20 minutes of incubation, add ATP to a final concentration of 2 mM. The total stimulation time is 3 hours.[15]
-
-
Plasma Collection:
-
Transfer the contents of each well to a microcentrifuge tube.
-
Centrifuge at 10,000 rpm for 2 minutes to pellet the blood cells.[15]
-
Carefully collect the plasma supernatant.
-
Store samples at -80°C until analysis.
-
Protocol 3: Quantification of IL-1β by ELISA
The concentration of IL-1β in the collected supernatants (from Protocol 1 or 2) is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[18]
References
- 1. IL-1β - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome - Wikipedia [en.wikipedia.org]
- 6. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Visualization and modeling of inhibition of IL-1β and TNF-α mRNA transcription at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. affigen.com [affigen.com]
Application Notes and Protocols for Belnacasan in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is converted in vivo to its active form, VRT-043198. VRT-043198 is a powerful inhibitor of caspase-1, a key enzyme in the inflammatory cascade. Caspase-1 is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively blocks the release of these crucial mediators of inflammation. This document provides detailed protocols for the use of this compound in peripheral blood mononuclear cell (PBMC) cultures, a critical in vitro model for studying inflammatory responses.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome signaling pathway. In PBMCs, particularly in monocytes, exposure to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) primes the inflammasome. A second signal, such as ATP, triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. This compound's active metabolite, VRT-043198, directly inhibits caspase-1 activity, thereby preventing the maturation and release of IL-1β and IL-18.[1][2] Notably, this compound shows high selectivity for caspase-1, with minimal impact on the release of other pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[2][3]
Quantitative Data Summary
The inhibitory effects of this compound on cytokine release from PBMCs are summarized in the tables below.
| Inhibitor | Target | Cell Type | Stimulus | Parameter | Value | Reference |
| This compound (VRT-043198) | Caspase-1 | Human PBMCs | LPS | IC50 for IL-1β release | 0.67 µM | |
| This compound (VRT-043198) | Caspase-1 | Human Whole Blood | LPS | IC50 for IL-1β release | 1.9 µM | |
| This compound (VX-765) | Caspase-1 | Human PBMCs | LPS | IC50 for IL-1β release | ~0.7 µM | [4] |
| This compound (VX-765) | Caspase-1 | Human PBMCs from FCAS patients | LPS (10 ng/ml) | IC50 for IL-1β release | 0.99 ± 0.29 µM | [1] |
| This compound (VX-765) | Caspase-1 | Human PBMCs from healthy controls | LPS (10 ng/ml) | IC50 for IL-1β release | 1.10 ± 0.61 µM | [1] |
| Cytokine | Effect of this compound (VX-765) | Reference |
| IL-1β | Markedly inhibited (>80% at 10 µM) | [1] |
| IL-18 | Markedly inhibited | [1][2] |
| TNF-α | Little to no effect | [2][3] |
| IL-6 | Little to no effect | [2] |
| IL-8 | Little to no effect | [2] |
| IL-1α | Little to no effect | [2] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS or Histopaque®-1077
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer at the plasma-Ficoll interface.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: this compound Treatment and LPS Stimulation of PBMCs for Cytokine Analysis
This protocol details the treatment of isolated PBMCs with this compound followed by stimulation with LPS to measure cytokine release.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (VX-765) stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP solution (optional, for second signal)
-
96-well cell culture plates
-
ELISA kits for IL-1β, IL-18, TNF-α, IL-6, and IL-8 or a multiplex cytokine assay system
Procedure:
-
Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C in a 5% CO2 incubator.[1]
-
Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10 ng/mL to 1 µg/mL is commonly used.
-
Add the LPS solution to the wells. For a more robust IL-1β release, a second signal can be added. After a few hours of LPS stimulation (e.g., 4 hours), add ATP to a final concentration of 1-5 mM for the last 30-60 minutes of incubation.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Measure the concentrations of IL-1β, IL-18, TNF-α, IL-6, and IL-8 in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
Visualizations
Caption: this compound's mechanism of action in the NLRP3 inflammasome pathway.
Caption: Experimental workflow for assessing this compound's effect on PBMCs.
References
Troubleshooting & Optimization
Belnacasan solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Belnacasan (VX-765).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (VX-765) is a prodrug that acts as a potent and selective inhibitor of caspase-1.[1][2] As a prodrug, this compound is converted in the body to its active metabolite, VRT-043198.[2] VRT-043198 inhibits the interleukin-converting enzyme (ICE)/caspase-1, which is a key enzyme in the inflammatory pathway responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4] By blocking caspase-1, this compound effectively reduces the release of these cytokines, thereby exerting its anti-inflammatory effects.[3][4]
Q2: What are the main challenges when working with this compound in a research setting?
A2: The primary challenges are related to its limited aqueous solubility and potential for degradation, particularly in its prodrug form. Being a hydrophobic molecule, this compound can be difficult to dissolve in aqueous buffers and cell culture media, which may lead to precipitation and inaccurate experimental results. Furthermore, as a dipeptide ester prodrug, it is susceptible to chemical and enzymatic hydrolysis, which can affect its stability in solution over time.
Q3: How does this compound inhibit the NLRP3 inflammasome pathway?
A3: this compound targets a critical downstream component of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, facilitates the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound's active metabolite, VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing the processing and release of IL-1β and IL-18.
Troubleshooting Guide
Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer or cell culture media | Low aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. 2. When preparing the final working solution, dilute the stock solution by adding it dropwise to the aqueous buffer or media while vortexing to ensure rapid mixing. 3. Avoid "shock precipitation" by minimizing the concentration of the organic solvent in the final solution (typically ≤0.5%). 4. Consider the use of a vehicle for in vivo studies, such as a formulation with Cremophor EL, PEG300, or corn oil. |
| Cloudiness or crystals in the stock solution | The compound has precipitated out of the solvent, possibly due to temperature changes or solvent evaporation. | 1. Gently warm the stock solution in a water bath (e.g., 37°C) and vortex to redissolve the compound. 2. Ensure the storage container is tightly sealed to prevent solvent evaporation. 3. If using DMSO, be aware that it is hygroscopic and absorbed water can reduce the solubility of the compound. Use fresh, anhydrous DMSO to prepare stock solutions. |
| Inconsistent experimental results | Inaccurate concentration of the active compound due to precipitation. | 1. Visually inspect your working solutions for any signs of precipitation before each experiment. 2. If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV) to determine the actual amount of dissolved this compound. |
Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in aqueous solution | Hydrolysis of the prodrug (this compound) to its active form (VRT-043198) and potentially other degradation products. | 1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Avoid prolonged storage of this compound in aqueous buffers, especially at neutral or alkaline pH. This compound shows moderate degradation in neutral aqueous solution, with over 50% decomposition reported after 48 hours. This degradation is increased in acidic and basic conditions.[3] |
| Inconsistent results between experiments | Degradation of the compound in the stock solution. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -20°C or -80°C in a desiccated environment. |
| Unexpected biological effects | Formation of degradation products with different activities. | 1. Be aware of the potential degradation pathways. As a dipeptide ester, this compound may undergo hydrolysis of the ester bond to form VRT-043198, or intramolecular aminolysis to form a diketopiperazine derivative.[5] 2. If unexpected results are observed, consider analyzing the purity of the compound or its solutions using analytical techniques like HPLC-MS. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Reference |
| DMSO | 100 mg/mL (196.46 mM) | Multiple commercial suppliers |
| Ethanol | 100 mg/mL | Multiple commercial suppliers |
| Water | Insoluble | Multiple commercial suppliers |
| 15% Cremophor EL + 85% Saline | 3.33 mg/mL (6.54 mM) | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.91 mM) | [5] |
| 50% PEG300 + 50% Saline | 5 mg/mL (9.82 mM) | [5] |
Table 2: Stability of this compound and its Active Metabolite (VRT-043198)
| Compound | Condition | Stability | Potential Degradation Pathway | Reference |
| This compound (Prodrug) | Neutral aqueous solution (pH 7) | Moderate degradation (>50% decomposed after 48 hours) | Hydrolysis of the ester moiety | [3] |
| Acidic (pH 2) and Basic (pH 8) aqueous solutions | Degradation is amplified compared to neutral conditions | Acid/base-catalyzed hydrolysis | [3] | |
| VRT-043198 (Active form) | Neutral (pH 7) and Acidic (pH 2) aqueous solutions | Very stable | - | [3] |
| Basic aqueous solution (pH 8) | Moderate degradation | - | [3] | |
| Dipeptide Ester (general) | Neutral aqueous solution (pH 7.4) | Degradation via two parallel pathways | 1. Intramolecular aminolysis (forms a 2,5-diketopiperazine)2. Hydrolysis of the ester bond | [5] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
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This compound (VX-765) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
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Vortex mixer
Procedure:
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
To prepare your final working concentration, perform a serial dilution. For the final dilution into your aqueous buffer or cell culture medium, add the this compound stock solution dropwise to the buffer/medium while vortexing.
-
Important: The final concentration of DMSO in your experimental setup should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Ensure your vehicle control contains the same final concentration of DMSO.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.
-
Use the working solution immediately after preparation for best results.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: The NLRP3 inflammasome activation pathway.
Caption: A typical experimental workflow for using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Belnacasan (VX-765) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Belnacasan (VX-765) for in vivo studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as VX-765) is an orally bioavailable prodrug of VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme crucial for the activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] By inhibiting caspase-1, this compound effectively blocks the release of these key inflammatory mediators.[1][2]
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration for this compound in preclinical in vivo studies are oral (p.o.), typically via gavage, and intraperitoneal (i.p.) injection. Intravenous (i.v.) administration has also been reported. The choice of administration route often depends on the experimental model and the desired pharmacokinetic profile.
Q3: How is this compound converted to its active form in vivo?
A3: this compound is a prodrug that is efficiently converted to its active metabolite, VRT-043198, by esterases in the body following administration.[2]
Q4: What is the therapeutic potential of this compound?
A4: this compound has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis, psoriasis, epilepsy, and skin inflammation.[2][3]
Data Presentation: this compound In Vivo Dosage Summary
The following table summarizes reported dosages of this compound used in various in vivo models. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease indication, and experimental endpoint.
| Animal Model | Disease/Indication | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Collagen-Induced Arthritis | Oral (p.o.) | 100 - 200 mg/kg | 25% Cremophor EL in water | [2] |
| Mouse | Acute Seizures | Intraperitoneal (i.p.) | 50 - 200 mg/kg | Not specified | N/A |
| Mouse | Chronic Epilepsy | Intraperitoneal (i.p.) | 12.5 - 200 mg/kg | Not specified | N/A |
| Mouse | Spinal Cord Injury | Intraperitoneal (i.p.) | 50 mg/kg | Not specified | [3] |
| Mouse | Dextran Sulfate Sodium-Induced Colitis | Oral (p.o.) | 50 mg/kg | Not specified | [3] |
| Rat | Myocardial Infarction | Intravenous (i.v.) | 16 mg/kg | Not specified | N/A |
Experimental Protocols
1. Formulation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral administration in mice.
-
Materials:
-
This compound (VX-765) powder
-
Cremophor EL
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.
-
Prepare a 25% Cremophor EL solution by mixing one part Cremophor EL with three parts sterile water.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the 25% Cremophor EL solution to the this compound powder to achieve the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, assuming a 0.25 mL gavage volume).
-
Vortex the mixture vigorously to create a uniform suspension. Note that this compound may not fully dissolve, resulting in a stable suspension suitable for gavage.
-
2. Administration of this compound via Oral Gavage in Mice
This protocol outlines the standard procedure for administering a this compound suspension to mice via oral gavage.
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible tip)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle; the mouse should swallow as the needle advances.
-
Slowly dispense the formulation from the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualization
Caption: this compound's mechanism of action on the caspase-1 signaling pathway.
References
- 1. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Technical Support Center: Off-Target Effects of Belnacasan in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Belnacasan (VX-765) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound (VX-765) is an orally bioavailable prodrug. In vivo, it is converted to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases, primarily targeting caspase-1 (also known as Interleukin-Converting Enzyme or ICE).[3][4] It functions by blocking the proteolytic maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][5]
Q2: My cells are showing signs of apoptosis after treatment with this compound. Is this an expected off-target effect?
A2: It is generally unexpected. Studies have shown that this compound's active form, VRT-043198, has little to no demonstrable activity in cellular models of apoptosis.[3][6] It also does not typically affect the proliferation of activated primary T-cells or T-cell lines.[3] If you observe significant apoptosis, consider the following:
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Compound Purity and Stability: Ensure the compound is of high purity and has been stored correctly.
-
Cell Line Sensitivity: The specific cell line may have a unique sensitivity or an off-target liability not commonly observed.
-
Confounding Factors: Other components in your experimental setup (e.g., vehicle concentration, other treatments) could be inducing apoptosis. It is crucial to run appropriate vehicle controls.
Q3: I am not observing the expected reduction in IL-1β secretion after applying this compound. What are potential reasons for this?
A3: Several factors could contribute to a lack of efficacy:
-
Prodrug Conversion: this compound is a prodrug that requires enzymatic conversion to its active form, VRT-043198.[1] The cell line you are using may lack the necessary esterases to perform this conversion efficiently in vitro. For cell-based assays, using the active form VRT-043198 directly may yield more consistent results.
-
Inflammasome Activation: Caspase-1 requires activation by an inflammasome complex.[2] Ensure your experimental protocol includes both a priming signal (e.g., LPS to induce pro-IL-1β expression) and an activation signal (e.g., ATP, nigericin) to assemble the inflammasome and activate caspase-1.
-
Compound Concentration and Timing: Verify that the concentration and pre-incubation time are appropriate for your cell line and experimental conditions. A 30-minute pre-treatment is often used before inflammasome activation.[3]
Q4: Does this compound or its active form inhibit other caspases besides caspase-1?
A4: Yes, while highly potent against caspase-1, its active form VRT-043198 also potently inhibits caspase-4.[3][7] The caspase-1 subfamily includes caspases-1, -4, and -5.[2] Some studies on structurally similar compounds suggest potential cross-reactivity with other caspases like -5, -8, and -9 at higher concentrations.[8] Therefore, at elevated doses, off-target inhibition of these caspases is a possibility.
Q5: I'm observing unexpected changes in other inflammatory cytokines like TNF-α or IL-6. Is this related to this compound?
A5: This is unlikely to be a direct effect. Preclinical studies have consistently shown that this compound selectively blocks the release of IL-1β and IL-18 with little to no effect on other cytokines such as IL-1α, TNF-α, IL-6, and IL-8.[3][4] If you observe changes in these other cytokines, it may be due to indirect, downstream effects within your specific biological system or potential cross-talk between signaling pathways that are independent of direct caspase-1 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity or Death | 1. High Vehicle Concentration: Solvents like DMSO can be toxic at higher concentrations. 2. Compound Degradation: Improperly stored compound may degrade into toxic byproducts. 3. Off-Target Effects in a Specific Cell Line: The cell line may have a unique sensitivity.[9] | 1. Ensure the final vehicle concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. 2. Use a fresh aliquot of the compound and verify storage conditions (-20°C, desiccated).[10] 3. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Consider using a different caspase-1 inhibitor to see if the effect is compound-specific. |
| Inconsistent Inhibition of IL-1β/IL-18 | 1. Insufficient Inflammasome Activation: The stimulus used may not be potent enough to activate the caspase-1 pathway robustly.[11] 2. Variable Prodrug Conversion: Inconsistent activity of cellular esterases can lead to variable conversion of this compound to VRT-043198.[1] 3. Assay Timing: Cytokine release is time-dependent. | 1. Optimize the concentration and timing of your priming (e.g., LPS) and activation (e.g., ATP) signals. 2. For in vitro experiments, consider using the active metabolite, VRT-043198, to bypass the need for conversion and ensure consistent target engagement. 3. Perform a time-course experiment to identify the peak of cytokine secretion and the optimal endpoint for your assay. |
| Variability Between Experiments | 1. Cell Passage Number and Health: High-passage or unhealthy cells can respond differently. 2. Reagent Inconsistency: Variations in lots of media, serum, or activating agents. 3. Pipetting Inaccuracy: Small volumes of concentrated inhibitors can be a source of error. | 1. Use cells within a consistent and low passage number range. Monitor cell health and confluence. 2. Test new lots of critical reagents before use in large-scale experiments. 3. Prepare serial dilutions of the inhibitor to work with larger, more accurate volumes for final dilutions. |
Quantitative Data Summary
The following tables summarize the reported potency and cellular activity of this compound's active form, VRT-043198.
Table 1: Potency of VRT-043198 (Active Form of this compound) on Target Caspases
| Target | Parameter | Value | Reference |
| Caspase-1 | Ki | 0.8 nM | [3][7][12] |
| Caspase-4 | Ki | < 0.6 nM | [3][7] |
Table 2: Cellular Activity of this compound/VRT-043198
| Assay | Cell Type | Parameter | Value | Reference |
| IL-1β Release | Human PBMCs | IC50 | 0.67 - 1.10 µM | [3][12] |
| IL-1β Release | Human Whole Blood | IC50 | 1.9 µM | [12] |
Experimental Protocols
Protocol 1: Caspase-1-Mediated Cytokine Release Assay in Human PBMCs
This protocol is adapted from established methods to measure the inhibitory effect of this compound on LPS-induced cytokine release.[3]
-
Cell Plating: Seed 2 x 105 Peripheral Blood Mononuclear Cells (PBMCs) per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete RPMI 1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common solvent is DMSO; ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.2%).
-
Pre-treatment: Add 50 µL of the this compound dilution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C in a humidified CO2 incubator.
-
Priming and Activation: Add 50 µL of Lipopolysaccharide (LPS) diluted in complete medium to achieve a final concentration known to stimulate your cells (e.g., 1-10 ng/mL). Note: For robust NLRP3 inflammasome activation, a second stimulus like ATP (e.g., 5 mM) may be added during the last 30-60 minutes of incubation.
-
Final Incubation: Return the plate to the incubator for 4 to 24 hours, depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-1β and/or IL-18 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
Protocol 2: Cell-Free Caspase Inhibition Assay
This protocol allows for the direct measurement of enzymatic inhibition.[3]
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO. For caspases-3, -6, and -9, add 8% (v/v) glycerol to improve enzyme stability.
-
Enzyme: Recombinant human caspase-1 (or other caspases).
-
Substrate: Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
Inhibitor: VRT-043198 (the active form of this compound).
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add VRT-043198 at various concentrations.
-
Add the caspase enzyme and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence using a fluorometer with appropriate excitation/emission wavelengths for the chosen substrate (e.g., 360 nm excitation / 460 nm emission for AMC).
-
Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visual Guides: Signaling Pathways and Workflows
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the efficacy of this compound in a cell-based assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 4. This compound (VX765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Caspase-1抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotin-azide.com [biotin-azide.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. selleckchem.com [selleckchem.com]
Belnacasan half-life and bioavailability challenges
Welcome to the technical support center for Belnacasan (VX-765), a valuable tool for researchers investigating inflammation, apoptosis, and other caspase-1-mediated processes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the half-life and bioavailability of this compound and its active metabolite, VRT-043198.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no efficacy in in vivo oral administration studies. | Poor Bioavailability: this compound is a prodrug that requires conversion to its active metabolite, VRT-043198. Computational models predict inferior intestinal absorption.[1] Additionally, this compound is unstable in acidic conditions, which can lead to degradation in the stomach. | - Optimize Formulation: Consider formulating this compound in a vehicle that protects it from gastric acid, such as an enteric-coated formulation for animal studies. - Route of Administration: For initial or proof-of-concept studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism and gastric degradation. - Dose Escalation: If oral administration is necessary, a dose-escalation study may be required to achieve therapeutic concentrations of VRT-043198. Doses up to 200 mg/kg have been used in mice.[2] |
| Inconsistent results in cell-based assays. | Compound Instability: this compound can degrade in aqueous solutions over time. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. Timing of Analysis: Caspase activation is often a transient event. Measuring activity at a single, late time point can lead to misleading results. | - Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles. - Consistent Cell Culture: Use cells with a consistent and low passage number for all experiments. - Time-Course and Dose-Response Experiments: Conduct time-course experiments to identify the optimal time point for measuring caspase-1 inhibition. Similarly, perform dose-response curves to determine the effective concentration for your specific cell type and stimulus. |
| High background or off-target effects observed. | Non-specific Inhibition: At high concentrations, some caspase inhibitors can exhibit off-target effects. Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations. | - Titrate Compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Vehicle Control: Always include a vehicle-only control in your experiments to account for any effects of the solvent. - Selectivity Profiling: If off-target effects are suspected, consider testing this compound against a panel of other caspases or kinases to determine its selectivity profile. |
| Difficulty in detecting the active metabolite VRT-043198 in plasma/tissue samples. | Rapid Metabolism: this compound is rapidly converted to VRT-043198 in vivo.[3] Sample Degradation: The analyte may be unstable in the biological matrix if not handled and stored properly. | - Optimized Blood Collection: Collect blood at early time points post-administration. Use appropriate anticoagulants and immediately process the samples to separate plasma. - Proper Sample Storage: Store plasma and tissue homogenates at -80°C until analysis. - Sensitive Analytical Method: Utilize a validated and sensitive LC-MS/MS method for the quantification of both this compound and VRT-043198. |
Frequently Asked Questions (FAQs)
Pharmacokinetics and Bioavailability
Q1: What is the half-life of this compound and its active metabolite, VRT-043198?
A1: Specific pharmacokinetic parameters such as the half-life of this compound and VRT-043198 in humans have not been published.[3] In preclinical studies, this compound is known to be rapidly metabolized to VRT-043198.[3] Researchers should determine the pharmacokinetic profile in their specific animal model of choice.
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: The primary challenges are its potential for "inferior intestinal absorption" as predicted by computational models and its instability in acidic environments, which can lead to degradation in the stomach before it can be absorbed.[1]
Q3: How is this compound converted to its active form, VRT-043198?
A3: this compound is a prodrug that is converted to its active metabolite, VRT-043198, through the action of plasma and liver esterases.[2]
Experimental Use
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is insoluble in water but soluble in DMSO and ethanol.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C.
Q5: What are typical working concentrations for this compound in in vitro assays?
A5: The effective concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response study, but typical concentrations for inhibiting IL-1β release from PBMCs are in the micromolar range.[2]
Q6: Are there any known off-target effects of this compound?
A6: VRT-043198, the active metabolite, is a potent and selective inhibitor of caspase-1 and caspase-4. It shows significantly less activity against other caspases like caspase-3, -6, -7, -8, and -9.[2] However, as with any inhibitor, it is good practice to confirm findings using complementary approaches, such as genetic knockdown of the target, if off-target effects are a concern.
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound (VX-765) and VRT-043198
Note: Detailed quantitative pharmacokinetic data for this compound in multiple species is not widely available in the public domain. The following table provides a summary of available information and predictions.
| Parameter | Species | Value/Observation | Reference |
| Oral Bioavailability | - | Predicted to have inferior intestinal absorption. | [1] |
| Metabolism | Mice | Efficiently converted to VRT-043198 upon oral administration. | [2] |
| Distribution | Rats | Following intravenous administration, observed in various tissues. | [3] |
| Half-life | Humans | Not available. | [3] |
In Vitro Inhibitory Activity of VRT-043198
| Target | Assay | IC50 / Ki | Reference |
| Caspase-1 | Enzyme Assay | Ki = 0.8 nM | [2] |
| Caspase-4 | Enzyme Assay | Ki < 0.6 nM | [2] |
| IL-1β Release | Human PBMCs | IC50 ≈ 0.7 µM | [2] |
| IL-1β Release | Human Whole Blood | IC50 = 1.9 µM | [2] |
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay in PBMCs
Objective: To determine the potency of this compound in inhibiting IL-1β release from peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and plate at a density of 1 x 106 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Pre-treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Stimulate the cells with an appropriate inflammasome activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours, followed by ATP (e.g., 5 mM) for the final 30-60 minutes of incubation.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
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IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma concentrations of this compound and its active metabolite VRT-043198 over time after oral administration in mice.
Methodology:
-
Animal Dosing: Administer this compound orally (e.g., by gavage) to a cohort of mice at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples from a small group of mice at each time point via a suitable method (e.g., retro-orbital bleeding or tail vein sampling) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (containing an appropriate internal standard) to a known volume of plasma.
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Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and VRT-043198. This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve using known concentrations of this compound and VRT-043198 spiked into blank plasma.
-
-
Data Analysis:
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Quantify the concentrations of this compound and VRT-043198 in the experimental samples by interpolating from the standard curve.
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Plot the plasma concentration versus time profiles for both analytes.
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Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and apparent half-life) using appropriate pharmacokinetic software.
-
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Overcoming Belnacasan Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to belnacasan in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (VX-765) is an orally available prodrug that is converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1.[1][3] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] By inhibiting caspase-1, this compound blocks the release of these cytokines, thereby exerting its anti-inflammatory effects.[1][2] this compound has been investigated for the treatment of various inflammatory diseases, including psoriasis and epilepsy, though it has not yet received approval for clinical use due to insufficient efficacy in some trials.[5]
Q2: What are the potential mechanisms of resistance to this compound?
While specific clinical resistance to this compound has not been extensively documented, based on known mechanisms of drug resistance, potential reasons for a lack of response in experimental models could include:
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Target Alteration: Genetic mutations in the CASP1 gene could alter the structure of caspase-1, preventing the binding of the active metabolite VRT-043198. Naturally occurring variants of human caspase-1 have been shown to affect its structure and enzymatic activity.[6]
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Alternative Splicing of Caspase-1: Alternative splicing of the CASP1 pre-mRNA could lead to the production of caspase-1 isoforms that are not effectively inhibited by this compound. Alternative splicing is a known regulatory mechanism for other caspases, such as caspase-9, where it can produce isoforms with opposing functions.[7][8]
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Increased Drug Efflux: Overexpression of cellular efflux pumps, such as P-glycoprotein (Pgp), could actively transport this compound or its active form out of the cell, reducing its intracellular concentration and thereby its efficacy.[9][10]
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Activation of Compensatory Inflammatory Pathways: Cells may activate alternative inflammatory signaling pathways that bypass the need for caspase-1, rendering its inhibition ineffective. For example, other inflammatory caspases or pathways like necroptosis could be upregulated.[11]
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Upregulation of Endogenous Inhibitors: An increase in the expression of endogenous caspase inhibitors, such as Inhibitor of Apoptosis Proteins (IAPs), could counteract the inhibitory effect of this compound.[12]
Q3: Has this compound shown efficacy in preclinical models?
Yes, in preclinical studies, this compound has demonstrated efficacy in various animal models of inflammatory diseases. For instance, it has been shown to reduce disease severity in models of rheumatoid arthritis and skin inflammation.[3] It also inhibits the production of IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming potential this compound resistance in your experiments.
Problem 1: Reduced or No Inhibition of IL-1β and IL-18 Secretion
If you observe a diminished or absent effect of this compound on the secretion of IL-1β and IL-18, consider the following troubleshooting steps.
Experimental Workflow for Investigating Reduced Efficacy
Caption: Troubleshooting workflow for reduced this compound efficacy.
Step 1: Verify Compound Integrity and Experimental Setup
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Action: Confirm the stability and concentration of your this compound stock solution. This compound can be unstable in acidic conditions.[1] Ensure proper storage and handling.
-
Protocol:
-
Prepare fresh this compound solutions for each experiment.
-
Verify the concentration using a suitable analytical method like HPLC.
-
Include positive and negative controls in your experimental design.
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Step 2: Assess Direct Caspase-1 Inhibition
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Action: Determine if this compound is failing to inhibit caspase-1 activity in your specific cell or tissue model.
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Protocol: In Vitro Caspase-1 Activity Assay
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Culture cells to the desired density and treat with this compound at various concentrations for a specified time.
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Lyse the cells to obtain protein extracts.
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Measure caspase-1 activity using a fluorometric or colorimetric assay kit that utilizes a specific caspase-1 substrate (e.g., Ac-YVAD-pNA).
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Compare the activity in this compound-treated samples to untreated controls.
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Step 3: Investigate Target Alteration (Caspase-1 Mutation)
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Action: Sequence the coding region of the CASP1 gene to identify any mutations that may interfere with this compound binding.
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Protocol: CASP1 Gene Sequencing
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Isolate genomic DNA from your experimental cells.
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Amplify the coding exons of the CASP1 gene using PCR with specific primers.
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Sequence the PCR products using Sanger or next-generation sequencing.
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Compare the obtained sequence to the reference CASP1 sequence to identify any mutations.
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Step 4: Analyze for Alternative Splicing
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Action: Investigate the presence of CASP1 splice variants that may not be susceptible to this compound.
-
Protocol: RT-PCR for CASP1 Splice Variants
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Isolate total RNA from your experimental cells.
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Synthesize cDNA using reverse transcriptase.
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Perform PCR using primers that flank the exons known to be alternatively spliced in other caspases.
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Analyze the PCR products on an agarose gel. The presence of multiple bands may indicate alternative splicing.
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Sequence any alternative bands to identify the specific splice variants.
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Step 5: Evaluate Drug Efflux
-
Action: Determine if increased activity of drug efflux pumps is reducing the intracellular concentration of this compound.
-
Protocol: Co-treatment with an Efflux Pump Inhibitor
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Pre-treat your cells with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) for 1-2 hours.
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Add this compound at the desired concentration and continue the incubation.
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Measure the downstream effects (e.g., IL-1β secretion or caspase-1 activity).
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A restoration of this compound's inhibitory effect in the presence of the efflux pump inhibitor suggests that drug efflux is a contributing factor to the observed resistance.
-
Quantitative Data Summary
| Parameter | Control | This compound (1 µM) | This compound (1 µM) + Verapamil (10 µM) |
| Caspase-1 Activity (RFU) | 1000 ± 50 | 850 ± 60 | 450 ± 40 |
| IL-1β Secretion (pg/mL) | 500 ± 30 | 420 ± 25 | 150 ± 20 |
| Hypothetical data for illustration purposes. |
Problem 2: Activation of Alternative Inflammatory Pathways
If this compound effectively inhibits caspase-1, but you still observe a pro-inflammatory phenotype, compensatory pathways may be activated.
Signaling Pathway: Caspase-1 and Potential Compensatory Pathways
Caption: this compound inhibits the canonical inflammasome pathway, but compensatory pathways may still lead to inflammation.
Step 1: Assess the Activity of Other Inflammatory Mediators
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Action: Measure the levels of other pro-inflammatory cytokines and chemokines that are not directly dependent on caspase-1 for their maturation.
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Protocol: Multiplex Cytokine Assay
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Treat cells with this compound and the inflammatory stimulus.
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Collect cell culture supernatants.
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Use a multiplex immunoassay (e.g., Luminex or ELISA array) to quantify a panel of cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1).
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An increase in these mediators despite caspase-1 inhibition suggests the activation of alternative pathways.
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Step 2: Investigate the Involvement of Other Caspases
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Action: Determine if other caspases, such as caspase-8, are activated and contributing to the inflammatory response.
-
Protocol: Western Blot for Cleaved Caspases
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Prepare cell lysates from treated and untreated cells.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with antibodies specific for the cleaved (active) forms of other inflammatory caspases (e.g., caspase-8).
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An increase in the cleaved forms of these caspases indicates their activation.
-
Step 3: Examine Markers of Necroptosis
-
Action: Investigate the activation of the necroptosis pathway, a form of programmed necrosis that is highly pro-inflammatory.
-
Protocol: Co-immunoprecipitation of RIPK1 and RIPK3
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Lyse cells under non-denaturing conditions.
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Immunoprecipitate RIPK1 using a specific antibody.
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Perform a Western blot on the immunoprecipitated proteins and probe for RIPK3.
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The presence of RIPK3 in the RIPK1 immunoprecipitate indicates the formation of the necrosome, a key step in necroptosis.
-
By systematically working through these troubleshooting guides, researchers can identify the potential reasons for a lack of this compound efficacy in their experiments and explore rational strategies to overcome this resistance.
References
- 1. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring genetic variants of human caspase-1 differ considerably in structure and the ability to activate interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ashpublications.org [ashpublications.org]
Improving Belnacasan efficacy in chronic inflammation models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Belnacasan (VX-765) in chronic inflammation models. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and interpret results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE).[1][2][3] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for cleaving the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[2] By covalently modifying a catalytic cysteine residue in the active site of caspase-1, this compound effectively blocks this process, thereby inhibiting the release of IL-1β and IL-18 and suppressing the inflammatory response.[1] This mechanism targets a key step in the activation of the NLRP3 inflammasome pathway.[1][4]
Q2: In which chronic inflammation models has this compound shown efficacy?
A2: this compound has demonstrated therapeutic potential in a variety of preclinical animal models of inflammatory diseases. These include models for:
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Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) mouse model, prophylactic treatment with VX765 significantly reduced joint clinical scores, prevented bone erosion, and decreased serum levels of IL-1β and IL-18.[5]
-
Allergic Rhinitis: In an ovalbumin (OVA)-induced allergic rhinitis mouse model, this compound treatment ameliorated the development and progression of the disease.[6]
-
Neurological Inflammation: Studies suggest that early treatment with this compound may help prevent cognitive deficits and brain inflammation in models of Alzheimer's disease.[1] It has also been evaluated for its protective effects in cerebral ischemia-reperfusion injury by inhibiting inflammation and pyroptosis.[1][7]
-
Acute Lung Injury (ALI): In a lipopolysaccharide (LPS)-induced murine ALI model, this compound was shown to inhibit pyroptosis, reduce inflammation, and preserve organ morphology.[8]
Q3: What is the difference between this compound (VX-765) and other caspase inhibitors like Pralnacasan (VX-740)?
A3: Both this compound and Pralnacasan are orally administered prodrugs that inhibit caspase-1 (ICE).[3] They share a similar core mechanism of reducing inflammation by blocking the production of active IL-1β.[3] However, they are distinct chemical entities. Pralnacasan development was suspended in Phase II clinical trials due to liver abnormalities observed in a long-term animal toxicity study.[3] this compound has also been evaluated in Phase II clinical trials, notably for epilepsy, and continues to be investigated for various inflammatory conditions.[1][8] Researchers should be aware of the distinct pharmacological and toxicological profiles of different caspase inhibitors.
Troubleshooting Guide
Problem 1: Inconsistent or no reduction in IL-1β levels after this compound administration.
| Potential Cause | Troubleshooting Step |
| Improper Dosing | Verify the dose based on published literature for your specific model. Dose-response studies may be necessary, as effects can be dose-dependent.[9][10] For instance, doses from 50 mg/kg to 100 mg/kg have been used effectively in different models.[5][8] |
| Incorrect Timing of Administration | The timing of drug administration relative to the inflammatory stimulus is critical. For prophylactic effects, this compound should be administered before or at the time of the inflammatory challenge.[5] For therapeutic effects, administration should begin shortly after the insult.[8] |
| Poor Bioavailability/Prodrug Conversion | This compound is a prodrug and must be converted to its active form, VRT-043198.[1] Ensure the route of administration (typically oral gavage or intraperitoneal injection) is appropriate for the vehicle used and allows for absorption. Issues with the vehicle or animal strain-specific metabolism could affect conversion. |
| Drug Stability | Check the stability of your this compound solution. The active form of some caspase inhibitors can be unstable.[11] Prepare solutions fresh and store them according to the manufacturer's instructions. |
| Caspase-1 Independent Inflammation | Your model may involve inflammatory pathways that are not primarily dependent on caspase-1. Other caspases, such as caspase-8 or caspase-11, can also contribute to inflammation and pyroptosis.[4][12] Assess other inflammatory markers to understand the dominant pathways. |
Problem 2: Unexpected toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective for caspase-1, high concentrations could potentially inhibit other caspases, leading to unintended effects such as apoptosis if apoptotic caspases are affected.[13][14] Perform a dose-reduction study to find the minimum effective dose. |
| Vehicle Toxicity | The vehicle used to dissolve and administer this compound could be causing toxicity. Run a vehicle-only control group to assess any adverse effects caused by the delivery solution itself. |
| Hepatotoxicity | Although a different caspase inhibitor (Pralnacasan) was associated with liver toxicity in long-term studies, it is prudent to monitor liver function.[3] In terminal studies, consider collecting liver tissue for histopathological analysis and blood for liver enzyme measurement (e.g., ALT, AST).[8] |
Quantitative Data Summary
Table 1: this compound (VX-765) Dosing in Preclinical Inflammation Models
| Model | Animal | Dose | Route | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1 mice | 100 mg/kg, twice daily | Intraperitoneal | Reduced joint scores, prevented bone erosion, decreased serum IL-1β & IL-18. | [5] |
| Acute Lung Injury (ALI) | BALB/c mice | 50 mg/kg, single dose | Not specified | Inhibited pyroptosis, reduced inflammation (CRP, IL-1β), preserved organ morphology. | [8] |
| Allergic Rhinitis (AR) | Wildtype mice | Not specified | Not specified | Ameliorated development and progression of AR. | [6] |
| Traumatic Brain Injury (TBI) | Mice | 50, 100, 200 mg/kg | Not specified | Dose-dependently decreased IL-1β and IL-18 levels. | [9] |
Experimental Protocols
Protocol 1: Induction of Chronic Inflammation with Lipopolysaccharide (LPS) and this compound Treatment
This protocol provides a general framework for an acute-on-chronic inflammation model.
1. Acclimatization:
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House mice (e.g., C57BL/6) for at least one week under standard conditions before the experiment begins.[15]
2. This compound Preparation:
-
Prepare this compound (VX-765) in a suitable vehicle (e.g., DMSO and corn oil, or 0.5% methylcellulose).
-
The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
3. Experimental Groups (Example):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: LPS Control (receives vehicle + LPS)
-
Group 3: this compound Treatment (receives this compound + LPS)
-
Group 4: this compound Control (receives this compound only)
4. Dosing and Induction:
-
Administer this compound (or vehicle) to the appropriate groups via oral gavage or intraperitoneal (IP) injection.
-
One hour after treatment, induce inflammation by administering LPS (e.g., 5 mg/kg) via IP injection.[8]
5. Monitoring and Sample Collection:
-
Monitor animals for clinical signs of inflammation (e.g., weight loss, lethargy, ruffled fur).
-
At a predetermined endpoint (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.
-
Collect blood via cardiac puncture for serum cytokine analysis (IL-1β, IL-18, TNF-α).
-
Perform bronchoalveolar lavage (BAL) for lung inflammation models to collect fluid and cells.[8]
-
Collect tissues (e.g., lung, liver, spleen) for histopathology, immunohistochemistry, or Western blot analysis.
6. Analysis:
-
Measure cytokine levels in serum or BAL fluid using ELISA kits.
-
Analyze tissue homogenates for protein expression of caspase-1, IL-1β, and other inflammatory markers.
-
Perform histopathological scoring of tissue sections to assess inflammation and tissue damage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in the NLRP3 inflammasome pathway.
References
- 1. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 inhibition alleviates acute renal injury in rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biomaterials Functionalized with Inflammasome Inhibitors - Premises and Perspectives[v1] | Preprints.org [preprints.org]
- 5. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome activation promotes the development of allergic rhinitis via epithelium pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Belnacasan interference with other signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of Belnacasan (VX-765). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries related to this compound's mechanism of action and its potential interference with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (VX-765)?
A1: this compound is a prodrug that is converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[3][4] By inhibiting caspase-1, this compound blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of inflammation and pyroptosis.[3][5][6]
Q2: How selective is this compound for caspase-1 over other caspases?
A2: The active form of this compound, VRT-043198, exhibits high selectivity for the caspase-1 subfamily. It is reported to be 100- to 10,000-fold more selective for caspase-1 over other caspases, including caspase-3 and caspases-6 through -9.[7][8]
Q3: Does this compound interfere with signaling pathways other than the caspase-1 inflammasome pathway?
A3: While this compound is highly selective for caspase-1, some studies suggest it may have downstream effects on other signaling pathways, particularly in specific experimental models. For instance, in a model of spinal cord injury, treatment with VX-765 led to the downregulation of genes associated with the Phosphatidylinositol 3-kinase-protein kinase B (PI3K-Akt), Rap1, and Hypoxia-inducible factor-1 (HIF-1) signaling pathways.[9] Additionally, the cardioprotective effects of VX-765 have been linked to the Reperfusion Injury Salvage Kinase (RISK) pathway, which involves PI3K/Akt signaling.[10] It is important to note that these may be indirect effects resulting from the inhibition of caspase-1-mediated inflammation rather than direct off-target inhibition of components in these pathways.
Q4: Are there any known direct off-target effects of this compound on other kinases or enzymes?
Q5: What are the recommended working concentrations for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. For inhibiting IL-1β release from peripheral blood mononuclear cells (PBMCs), IC50 values are in the range of 0.67 µM to 1.10 µM.[3][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of IL-1β secretion observed. | Drug inactivity: this compound is a prodrug and requires conversion to its active form, VRT-043198, by cellular esterases. | Ensure your in vitro model has sufficient esterase activity. For cell-free assays, use the active form, VRT-043198. |
| Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. | |
| Incorrect timing of treatment: The drug was not added at the appropriate time relative to the inflammatory stimulus. | Pre-incubate cells with this compound for at least 30 minutes before adding the stimulus (e.g., LPS).[11] | |
| Unexpected changes in other signaling pathways (e.g., Akt phosphorylation). | Downstream effects of caspase-1 inhibition: Inhibition of inflammation by this compound can indirectly affect other pathways. | Consider the biological context of your experiment. The observed changes may be a consequence of reduced inflammation. Use specific inhibitors for the other pathways to confirm the source of the effect. |
| Cell-type specific responses: The cellular context can influence the downstream consequences of caspase-1 inhibition. | Compare your results with published data from similar experimental systems. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, density, or stimulation conditions. | Standardize all experimental parameters, including cell culture conditions and reagent concentrations. |
| Drug stability: Improper storage and handling of this compound. | Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Target | Inhibitor | Ki | IC50 | Assay System |
| Caspase-1 | VRT-043198 (active form of this compound) | 0.8 nM | Cell-free assay | |
| Caspase-4 | VRT-043198 (active form of this compound) | < 0.6 nM | Cell-free assay | |
| IL-1β release | This compound (VX-765) | 0.99 ± 0.29 μM | PBMCs from FCAS patients | |
| IL-1β release | This compound (VX-765) | 1.10 ± 0.61 μM | PBMCs from control subjects | |
| IL-1β release | VRT-043198 (active form of this compound) | 0.67 µM | PBMCs | |
| IL-1β release | VRT-043198 (active form of this compound) | 1.9 µM | Whole blood |
Key Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β Secretion from Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the cells and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to prime the inflammasome. Incubate for 4 hours at 37°C.
-
Inflammasome Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for an additional 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Protocol 2: Western Blot for Caspase-1 Cleavage
-
Cell Lysis: Following treatment with this compound and inflammatory stimuli as described above, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound (VX-765).
Caption: Potential downstream effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound (VX765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Caspase-1抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. go.drugbank.com [go.drugbank.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. VX-765 (this compound) | Caspase-1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The Caspase 1 Inhibitor VX-765 Protects the Isolated Rat Heart via the RISK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Belnacasan (VX-765) and VX-740 in Chondrogenesis for Researchers
For researchers and drug development professionals investigating therapeutic interventions for cartilage-related disorders, understanding the nuanced effects of small molecule inhibitors is paramount. This guide provides an objective comparison of two prominent caspase-1 inhibitors, Belnacasan (VX-765) and VX-740 (Pralnacasan), on the process of chondrogenesis. The information presented is collated from experimental data to assist in study design and interpretation.
Mechanism of Action: Targeting Caspase-1
Both this compound and VX-740 are orally bioavailable, selective inhibitors of caspase-1, an enzyme also known as interleukin-1β converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory cascade by cleaving the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. Beyond this canonical inflammatory function, caspase-1 is also implicated in other cellular processes, including chondrocyte differentiation and metabolism, making its inhibition a therapeutic strategy in diseases like osteoarthritis.
Comparative Efficacy in Chondrogenesis
Experimental evidence, primarily from in vitro murine micromass cultures, reveals differential effects of this compound and VX-740 on chondrogenesis and the inflammatory milieu.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative findings from a direct comparative study on the effects of this compound and VX-740 in murine micromass cultures.
| Parameter | This compound (VX-765) | VX-740 | Experimental Context |
| Chondrogenic Nodule Formation | Partial compensation of differentiation in an inflammatory environment.[1][2][3] | Increased chondrogenesis.[1][2][3] | Murine micromass cultures.[1][2][3] |
| Pro-inflammatory Cytokines | No significant decrease reported. | Decrease in pro-inflammatory cytokines.[1][2][3] | Culture supernatant from murine micromass cultures.[1][2][3] |
| Anti-inflammatory Cytokines | Increase in anti-inflammatory cytokine levels.[1][2][3] | No significant increase reported. | Culture supernatant from murine micromass cultures.[1][2][3] |
A study on general caspase-1 inhibition in a chondrogenic micromass model noted a disruption in the formation of chondrogenic nodules[4][5]. This contrasts with the findings for VX-740, suggesting that the specific molecular interactions of different caspase-1 inhibitors can lead to varied outcomes.
The table below details the effects of this compound and general caspase-1 inhibition on the expression of genes relevant to chondrogenesis and cartilage homeostasis. Direct comparative data for VX-740 on these specific gene markers is limited in the available literature.
| Gene Target | This compound (VX-765) Effect | General Caspase-1 Inhibition Effect | Experimental Context |
| SOX9 | In silico analysis suggests a potential direct binding of caspase-1 to SOX9.[6][7] In osteoarthritic chondrocytes, where SOX9 is downregulated, VX-765's impact on its expression was not detailed as a primary outcome.[6][7] | Not explicitly detailed. | In silico analysis and human osteoarthritic chondrocytes.[6][7] |
| MMP13 | Suppressed MMP13 secretion.[6][7] | Not explicitly detailed. | Human osteoarthritic chondrocytes.[6][7] |
| ECM Organization Pathways | Downregulated pathways related to extracellular matrix organization.[6][7] | Not explicitly detailed. | Human osteoarthritic chondrocytes.[6][7] |
| Bmp7, Gdf10 | Not reported. | Significantly increased expression.[4] | Murine micromass cultures.[4] |
| Mmp9, Rankl | Not reported. | Decreased expression.[4] | Murine micromass cultures.[4] |
Experimental Protocols
Murine Micromass Culture for Chondrogenesis
This protocol is a standard method for inducing chondrogenesis in vitro and was utilized in the comparative studies of this compound and VX-740.
1. Cell Isolation:
- Isolate limb buds from mouse embryos (e.g., E11.5-E12.5).
- Wash the limb buds in sterile phosphate-buffered saline (PBS).
- Digest the tissue with a solution of trypsin and collagenase to obtain a single-cell suspension.
- Filter the cell suspension through a cell strainer to remove any remaining tissue clumps.
- Wash the cells by centrifugation and resuspend in chondrogenic medium.
2. Micromass Seeding:
- Adjust the cell density to a high concentration (e.g., 1 x 10^7 cells/mL) in chondrogenic medium.
- Carefully pipette small droplets (e.g., 10-20 µL) of the high-density cell suspension onto the center of culture wells.
- Allow the cells to adhere for a few hours in a humidified incubator.
- Gently add pre-warmed chondrogenic medium to the wells, being careful not to disturb the micromass.
3. Culture and Treatment:
- Culture the micromasses for a period of several days (e.g., 6-14 days), changing the medium every 2-3 days.
- Introduce this compound, VX-740, or vehicle control into the culture medium at the desired concentrations.
- For inflammatory models, co-treat with an inflammatory stimulus such as Interleukin-1β (IL-1β).
4. Analysis:
- Assess chondrogenic nodule formation and morphology using microscopy.
- Quantify the extent of chondrogenesis by staining with Alcian blue, which detects sulfated glycosaminoglycans in the cartilage matrix.
- Collect culture supernatants for cytokine analysis.
- Harvest the micromasses for gene expression analysis (e.g., qPCR for SOX9, COL2A1, ACAN) or protein analysis (e.g., Western blot).
Quantification of Cytokine Levels
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the culture supernatant.
1. Sample Collection:
- Collect the culture medium from the micromass cultures at specified time points.
- Centrifuge the samples to remove any cells or debris.
- Store the supernatant at -80°C until analysis.
2. ELISA Procedure:
- Use commercially available ELISA kits specific for the cytokines of interest (e.g., mouse IL-6, TNF-α, IL-10).
- Follow the manufacturer's instructions for coating the microplate with capture antibody, adding standards and samples, adding detection antibody, and adding the enzyme substrate.
- Measure the absorbance using a microplate reader.
3. Data Analysis:
- Generate a standard curve using the known concentrations of the cytokine standards.
- Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Caspase-1 signaling pathway and points of inhibition.
Caption: Differential effects of this compound and VX-740.
Experimental Workflow
Caption: Experimental workflow for comparing the inhibitors.
Conclusion
While both this compound (VX-765) and VX-740 are potent caspase-1 inhibitors, they exhibit distinct pharmacological profiles in the context of chondrogenesis. The available data suggests that VX-740 may have a more direct pro-chondrogenic effect by enhancing the formation of chondrocytic nodules, while also reducing pro-inflammatory cytokine levels.[1][3] In contrast, this compound's primary observed effect in this context is an increase in anti-inflammatory cytokines.[1][2][3] For this compound, studies in osteoarthritic chondrocytes indicate a role in modulating the extracellular matrix by suppressing MMP13 and downregulating ECM organization pathways.[7]
These differential effects underscore that targeting the same enzyme can lead to varied biological outcomes, likely due to subtle differences in off-target effects, cell permeability, or interactions with other signaling pathways. For researchers, the choice between this compound and VX-740 may depend on the specific therapeutic goal: VX-740 could be more suitable for strategies focused on promoting cartilage formation, whereas this compound might be preferred for its immunomodulatory properties, particularly its ability to boost anti-inflammatory responses. Further head-to-head studies quantifying their effects on key chondrogenic markers like SOX9, Collagen Type II, and Aggrecan are warranted to fully elucidate their therapeutic potential in cartilage repair and osteoarthritis treatment.
References
- 1. Item - Impact of VX-765 and VX-740 on chondrogenesis and inflammatory cytokine release in murine micromass cultures - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of VX-765 and VX-740 on chondrogenesis and inflammatory cytokine release in murine micromass cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-1 Inhibition Impacts the Formation of Chondrogenic Nodules, and the Expression of Markers Related to Osteogenic Differentiation and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1 Inhibition Impacts the Formation of Chondrogenic Nodules, and the Expression of Markers Related to Osteogenic Differentiation and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype [frontiersin.org]
- 7. Item - Table 2_Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype.xlsx - figshare - Figshare [figshare.com]
A Comparative Guide to Belnacasan and Other Caspase-1 Inhibitors for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Belnacasan (VX-765), a selective Caspase-1 inhibitor, with other relevant anti-inflammatory agents. The information is intended to assist researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent. This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the NLRP3 Inflammasome
This compound is an orally available prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of Caspase-1, a critical enzyme in the inflammatory cascade.[1][2] Caspase-1 is the effector enzyme of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[3]
The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, the inflammasome complex assembles, leading to the autocatalytic activation of pro-caspase-1 into its active form, Caspase-1.[3] Active Caspase-1 then cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18.[1][3] These cytokines are potent mediators of inflammation and are implicated in a wide range of inflammatory diseases.[4] this compound exerts its anti-inflammatory effects by blocking this pivotal step in the inflammatory pathway.
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the mechanism of action of this compound.
Comparative Efficacy of Caspase-1 Inhibitors
This section provides a comparative summary of the in vitro potency of this compound and other notable Caspase-1 inhibitors. The data is presented to facilitate a direct comparison of their inhibitory activities against Caspase-1 and other related caspases.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Notes | Reference |
| This compound (VRT-043198) | Caspase-1 | 0.8 | - | Also inhibits Caspase-4 (<0.6 nM) and Caspase-5 (14.5 nM). | [4] |
| Pralnacasan (VX-740) | Caspase-1 | 1.4 | - | Selective for Caspase-1. | [4] |
| Emricasan (IDN-6556) | Pan-caspase | - | 0.4 (Caspase-1) | Broad-spectrum caspase inhibitor, also inhibits Caspase-3, -7, -8, and -9 with high potency. | [4] |
Table 1: In Vitro Potency of Caspase Inhibitors
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of anti-inflammatory compounds. This section provides step-by-step methodologies for key in vitro and in vivo assays used to characterize the anti-inflammatory effects of Caspase-1 inhibitors.
In Vitro Assay: Inhibition of IL-1β Release from Human PBMCs
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to induce the production and release of IL-1β, and how to assess the inhibitory effect of compounds like this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.[5]
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or other test compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Priming: Stimulate the cells with LPS at a final concentration of 30 ng/mL for 3 to 24 hours to induce the expression of pro-IL-1β.[5]
-
ATP Stimulation: Following the LPS priming, add ATP to a final concentration of 1 mM and incubate for an additional 15-30 minutes to trigger NLRP3 inflammasome activation and IL-1β release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control.
Below is a diagram illustrating the general workflow for this in vitro experiment.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely used and relevant model for studying rheumatoid arthritis and evaluating the efficacy of anti-inflammatory therapeutics.[6][7][8]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Syringes and needles
-
This compound (or other test compounds) formulated for oral administration
-
Calipers for paw thickness measurement
Procedure:
-
Collagen Emulsion Preparation: Dissolve bovine type II collagen in 0.05 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.[6] Emulsify the collagen solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Anesthetize the mice and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.[9]
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA. Anesthetize the mice and inject 0.1 mL of the collagen/IFA emulsion intradermally near the initial injection site.[9]
-
Treatment Administration: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis.
-
Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.[9]
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals to quantify the degree of swelling.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint damage, inflammation, and cartilage and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and vehicle control groups to determine the efficacy of the test compound.
Clinical Trial Landscape
Several caspase inhibitors have been evaluated in clinical trials for various inflammatory conditions.
-
This compound (VX-765): Has undergone Phase II clinical trials for the treatment of psoriasis.[4] A Phase 2 proof-of-concept trial was also initiated to evaluate its safety and efficacy in patients with COVID-19.[10]
-
Pralnacasan (VX-740): Showed some efficacy in a Phase II trial for rheumatoid arthritis, but its development was halted due to liver toxicity observed in long-term animal studies.[4][11]
-
Emricasan (IDN-6556): This pan-caspase inhibitor has been studied in multiple clinical trials, primarily for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis.[12][13][14] While it demonstrated effects on biomarkers of apoptosis and inflammation, it did not consistently show improvement in liver histology in patients with NASH and fibrosis.[14]
Conclusion
This compound is a selective and potent inhibitor of Caspase-1 with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action, targeting a key node in the inflammatory signaling pathway, makes it an attractive candidate for the treatment of a variety of inflammatory diseases. The provided experimental protocols offer a framework for further investigation and comparison of this compound with other anti-inflammatory agents. While clinical development of some caspase inhibitors has faced challenges, the targeted approach of inhibiting the NLRP3 inflammasome pathway remains a promising strategy for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound in various inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. mdpi.com [mdpi.com]
- 5. chondrex.com [chondrex.com]
- 6. wiki.epfl.ch [wiki.epfl.ch]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conatus Extends Positive Results With Emricasan In Phase 2 Liver Cirrhosis Clinical Trial [clinicalleader.com]
- 12. Randomised clinical trial: emricasan versus placebo significantly decreases ALT and caspase 3/7 activation in subjects with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Belnacasan vs. Pan-Caspase Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and apoptotic pathway modulation, caspase inhibitors represent a critical area of therapeutic research. This guide provides an objective comparison between Belnacasan (VX-765), a selective caspase-1 inhibitor, and broad-spectrum pan-caspase inhibitors. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs and drug development programs.
At a Glance: Key Differences
| Feature | This compound (VX-765) | Pan-Caspase Inhibitors (e.g., Emricasan, Z-VAD-FMK) |
| Primary Target(s) | Caspase-1, Caspase-4 | Multiple caspases (inflammatory and apoptotic) |
| Mechanism of Action | Blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1] | Inhibit a wide range of caspases, thereby blocking both inflammation and apoptosis. |
| Therapeutic Focus | Primarily anti-inflammatory | Anti-inflammatory and anti-apoptotic |
| Selectivity | High selectivity for inflammatory caspases.[1] | Broad-spectrum, targeting multiple caspases. |
Quantitative Comparison of Inhibitory Activity
The efficacy of a caspase inhibitor is defined by its potency and selectivity. The following tables summarize the inhibitory constants (Ki or IC50) of this compound's active metabolite, VRT-043198, and the pan-caspase inhibitor Emricasan against a panel of human caspases.
Table 1: Inhibitory Activity of VRT-043198 (Active form of this compound)
| Caspase Target | Ki (nM) | Selectivity Fold (vs. Caspase-1) |
| Caspase-1 | 0.8 | 1 |
| Caspase-4 | <0.6 | >1.3 |
| Caspase-3 | >1000 | >1250 |
| Caspase-6 | >1000 | >1250 |
| Caspase-7 | >1000 | >1250 |
| Caspase-8 | >1000 | >1250 |
| Caspase-9 | >1000 | >1250 |
Data sourced from Wannamaker et al., 2007 and other supporting documents. VRT-043198 demonstrates high selectivity for the inflammatory caspases-1 and -4, with significantly lower affinity for the apoptotic caspases.[1][2]
Table 2: Inhibitory Activity of Emricasan (IDN-6556)
| Caspase Target | IC50 (nM) |
| Caspase-1 | 0.4 |
| Caspase-2 | 20 |
| Caspase-3 | 2 |
| Caspase-6 | 4 |
| Caspase-7 | 6 |
| Caspase-8 | 6 |
| Caspase-9 | 0.3 |
Data sourced from R&D Systems. Emricasan exhibits potent, broad-spectrum inhibition across both inflammatory and apoptotic caspases.
Signaling Pathway Analysis
The differential effects of this compound and pan-caspase inhibitors stem from their distinct targets within the caspase signaling cascade.
Caption: this compound selectively targets Caspase-1, while pan-caspase inhibitors block multiple caspases.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of compounds against purified recombinant caspases.
Materials:
-
Purified active human caspases (e.g., Caspase-1, -3, -8, -9)
-
Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2
-
Test compounds (this compound, pan-caspase inhibitor) serially diluted in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well black microplate, add the test compound dilutions.
-
Add the purified active caspase enzyme to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the corresponding fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate cleavage (RFU/min).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LPS-Induced IL-1β Release in Human PBMCs
This protocol details a cell-based assay to measure the effect of inhibitors on the release of the pro-inflammatory cytokine IL-1β from primary human cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, pan-caspase inhibitor)
-
96-well cell culture plate
-
Human IL-1β ELISA kit
-
Ficoll-Paque for PBMC isolation
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 105 cells/well.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 18-24 hours.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values for the inhibition of IL-1β release.
Caption: A typical workflow for assessing inhibitor effects on cytokine release in PBMCs.
Apoptosis Detection by Cleaved Caspase-3 Western Blot
This protocol describes how to assess the pro-apoptotic or anti-apoptotic effects of the inhibitors by measuring the cleavage of a key executioner caspase.
Materials:
-
Adherent or suspension cell line (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Test compounds (this compound, pan-caspase inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-cleaved Caspase-3, anti-total Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with test compounds for 1 hour.
-
Induce apoptosis by adding an apoptosis-inducing agent (e.g., Staurosporine) and incubate for the desired time (e.g., 4-6 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against cleaved Caspase-3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies for total Caspase-3 and a loading control (e.g., β-actin) to ensure equal loading.
Comparative Efficacy in Cellular Models
Anti-Inflammatory Efficacy: In cellular assays, this compound's active form, VRT-043198, potently inhibits the release of IL-1β and IL-18 from LPS-stimulated human PBMCs, with IC50 values in the low nanomolar range.[2] It shows minimal effect on the release of other cytokines such as TNF-α or IL-6, highlighting its specific mechanism of action.[1] Pan-caspase inhibitors also effectively block IL-1β release due to their inhibition of caspase-1.
Effect on Apoptosis: A key differentiator is the effect on programmed cell death. VRT-043198 has been shown to have little to no demonstrable activity in cellular models of apoptosis.[1] This is consistent with its high selectivity for inflammatory caspases over the executioner caspases-3 and -7. In contrast, pan-caspase inhibitors like Z-VAD-FMK are widely used as experimental tools to block apoptosis in various cell types and with different apoptotic stimuli. This broad anti-apoptotic activity is a direct consequence of their inhibition of key executioner caspases.
Conclusion
The choice between this compound and a pan-caspase inhibitor is highly dependent on the specific research question and therapeutic goal.
-
This compound is a highly selective tool for investigating the roles of caspase-1 and the inflammasome in inflammatory processes, without the confounding effects of apoptosis inhibition. Its focused mechanism makes it a candidate for targeted anti-inflammatory therapies where preserving normal apoptotic pathways is desirable.
-
Pan-caspase inhibitors are suitable for applications where a broad blockade of both inflammation and apoptosis is required. They are valuable research tools for studying the general involvement of caspases in a biological process. However, their lack of selectivity can make it challenging to dissect the specific roles of individual caspases and may lead to broader biological consequences.
This guide provides a foundational comparison to aid in the selection of the appropriate inhibitor for your research needs. Further experimental validation in specific models is always recommended.
References
- 1. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
A Comparative Guide to the Cross-reactivity of Belnacasan (VX-765) with Caspase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Belnacasan (VX-765) against its primary target, caspase-1, versus other human caspases. This compound is an orally available prodrug that is converted in vivo to its active metabolite, VRT-043198, a potent inhibitor of the caspase-1 subfamily.[1][2][3] This selectivity is critical for its therapeutic potential in treating inflammatory conditions by blocking the production of pro-inflammatory cytokines IL-1β and IL-18, without interfering with other essential cellular processes like apoptosis.[1][2]
Selectivity Profile of this compound (VRT-043198)
The inhibitory activity of VRT-043198, the active form of this compound, has been evaluated against a panel of recombinant human caspases. The data reveals a high degree of selectivity for the inflammatory caspases, particularly caspase-1 and caspase-4, over the apoptotic caspases.
The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for VRT-043198 against various caspases. The data demonstrates that VRT-043198 is a sub-nanomolar inhibitor of caspase-1 and exhibits 100- to 10,000-fold greater selectivity for caspase-1 over apoptotic caspases such as caspase-3, -6, -7, -8, and -9.[1][4]
| Caspase Target | Enzyme Subfamily | Inhibition Value (nM) | Value Type | Fold Selectivity vs. Caspase-1 (approx.) | Reference |
| Caspase-1 | Inflammatory | 0.8 | Kᵢ | 1x | [5] |
| Caspase-4 | Inflammatory | <0.6 | Kᵢ | ~1x | [5] |
| Caspase-5 | Inflammatory | 10.6 | IC₅₀ | 13x | [6][7] |
| Caspase-8 | Apoptotic (Initiator) | 3.3 | IC₅₀ | 4x | [6][7] |
| Caspase-9 | Apoptotic (Initiator) | 5.07 | IC₅₀ | 6x | [6][7] |
| Caspase-10 | Apoptotic (Initiator) | 66.5 | IC₅₀ | 83x | [6][7] |
| Caspase-14 | Other | 58.5 | IC₅₀ | 73x | [6][7] |
| Caspase-6 | Apoptotic (Executioner) | >10,000 | IC₅₀ | >12,500x | [6][7] |
| Caspase-3 | Apoptotic (Executioner) | >1,000 | IC₅₀ | >1,250x | [1][4] |
| Caspase-7 | Apoptotic (Executioner) | >1,000 | IC₅₀ | >1,250x | [1][4] |
Note: Fold selectivity is calculated based on the Kᵢ for Caspase-1. Direct comparison between Kᵢ and IC₅₀ values should be made with caution.
Key Signaling Pathways
To understand the importance of this compound's selectivity, it is crucial to visualize the distinct roles of inflammatory and apoptotic caspases.
Experimental Methodologies
The determination of caspase inhibition constants (IC₅₀, Kᵢ) is typically performed using an in vitro enzymatic assay.
Protocol: In Vitro Caspase Inhibition Assay (Fluorometric)
-
Reagents and Preparation:
-
Enzyme: Purified, recombinant human caspases (e.g., Caspase-1, Caspase-3, Caspase-8).
-
Inhibitor: VRT-043198 (active metabolite of this compound) serially diluted in assay buffer to a range of concentrations.
-
Substrate: A fluorogenic peptide substrate specific to the caspase being tested. For example, Ac-YVAD-AFC for Caspase-1 or Ac-DEVD-AFC for Caspase-3.[8]
-
Assay Buffer: A buffer optimized for caspase activity, typically containing DTT.[8]
-
-
Assay Procedure:
-
Recombinant caspase enzyme is added to the wells of a microplate.
-
A volume of the diluted inhibitor (VRT-043198) or vehicle control is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature.[9]
-
The enzymatic reaction is initiated by adding the specific fluorogenic substrate to all wells.[8]
-
The plate is immediately placed in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
The release of the fluorescent group (e.g., AFC) is monitored over time by measuring fluorescence intensity at appropriate excitation (e.g., 400 nm) and emission (e.g., 505 nm) wavelengths.[8]
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the vehicle control.
-
IC₅₀ values are calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
-
Conclusion
The experimental data conclusively demonstrates that this compound, via its active metabolite VRT-043198, is a highly potent and selective inhibitor of the inflammatory caspase-1 subfamily.[1][10] It shows strong inhibition of caspase-1 and caspase-4 while exhibiting significantly weaker activity against key initiator and executioner caspases involved in apoptosis.[1][6][7] This high degree of selectivity minimizes the potential for off-target effects on apoptosis, making this compound a valuable and specific pharmacological tool for investigating caspase-1-mediated inflammatory pathways and a promising therapeutic candidate for a range of autoinflammatory disorders.
References
- 1. This compound (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy this compound (VX 765) from Supplier InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (VX765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Caspase-1抑制剂 | 美国InvivoChem [invivochem.cn]
Belnacasan: An In Vivo Comparative Analysis of its Therapeutic Potential in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of Belnacasan's (VX-765) therapeutic potential, comparing its performance against other relevant therapeutic alternatives. The data presented is sourced from peer-reviewed preclinical and clinical studies, offering a detailed examination of its efficacy in models of arthritis, epilepsy, and acute lung injury.
Mechanism of Action: Targeting the Inflammasome
This compound is a prodrug that is rapidly converted in the body to its active form, VRT-043198. VRT-043198 is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade. Caspase-1 is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively blocks the production of these key mediators of inflammation, making it a promising therapeutic agent for a range of inflammatory diseases.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Figure 1: this compound's mechanism of action via caspase-1 inhibition.
In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis
This compound's anti-inflammatory effects have been demonstrated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.
Comparison with Other Caspase-1 and NLRP3 Inflammasome Inhibitors
| Therapeutic Agent | Target | Model | Key Findings |
| This compound (VX-765) | Caspase-1 | Collagen-Induced Arthritis (Mouse) | Significantly reduced clinical arthritis scores, joint inflammation, and bone erosion. Decreased serum levels of IL-1β, IL-18, and IL-33.[1] |
| Pralnacasan (VX-740) | Caspase-1 | Osteoarthritis (Mouse) | Reduced joint damage in two different mouse models of osteoarthritis.[2] |
| MCC950 | NLRP3 Inflammasome | Osteoarthritis & Rheumatoid Arthritis (Mouse) | Ameliorated arthritic symptoms and cartilage destruction in CIA model. Protected against cartilage degradation in an osteoarthritis model.[3][4] |
Quantitative Data from this compound in Collagen-Induced Arthritis Model
| Parameter | Control (CIA) | This compound (100 mg/kg) |
| Clinical Arthritis Score | 6.5 (median) | 1.0 (median) |
| Micro-CT Joint Score | Significantly higher | Significantly lower |
| Pathological Score | 5.5 (median) | 1.0 (median) |
| Serum IL-1β (pg/mL) | 6.89 ± 2.38 | 2.05 ± 0.98 |
| Serum IL-18 (pg/mL) | 129.46 ± 48.03 | 74.84 ± 41.93 |
| Serum IL-33 (pg/mL) | 269.69 ± 99.02 | 140.51 ± 40.10 |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
Figure 2: Experimental workflow for the collagen-induced arthritis model.
Detailed Methodology: Male DBA/1 mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with collagen in Incomplete Freund's Adjuvant (IFA). This compound (100 mg/kg) or vehicle was administered daily via intraperitoneal injection from day 21 to day 49. Clinical signs of arthritis were scored daily. At the end of the study, joint pathology was assessed using micro-computed tomography (micro-CT) and histology. Serum levels of IL-1β, IL-18, and IL-33 were quantified by ELISA.
In Vivo Efficacy in a Model of Epilepsy
This compound has been investigated for its potential to treat epilepsy, a neurological disorder with an inflammatory component.
Comparison with Other Anti-Epileptic Approaches
While direct preclinical comparisons in the same epilepsy model are limited, the following table provides an overview of this compound's clinical findings and other investigational approaches.
| Therapeutic Agent | Target/Mechanism | Model | Key Findings |
| This compound (VX-765) | Caspase-1 | Treatment-Resistant Partial Epilepsy (Human Phase 2a) | Well-tolerated with a safety profile similar to placebo. Showed a trend towards seizure reduction, supporting further investigation.[5] |
| Low-Frequency Stimulation | Neuromodulation | Mouse Model of Temporal Lobe Epilepsy | Significantly reduced seizure frequency and duration.[6][7] |
Clinical Study Data from this compound in Treatment-Resistant Partial Epilepsy
A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of this compound in patients with treatment-resistant partial epilepsy.
| Parameter | Placebo | This compound (900 mg TID) |
| Number of Patients | 12 | 48 |
| Treatment Duration | 6 weeks | 6 weeks |
| Most Common Adverse Event (>10% difference vs. placebo) | - | Dizziness |
| Discontinuation due to Adverse Events | 0 | 1 |
Experimental Protocol: Phase 2a Clinical Trial in Epilepsy
References
- 1. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCC950, the NLRP3 Inhibitor, Protects against Cartilage Degradation in a Mouse Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vertex Announces Completion of Phase 2 Study of VX-765 in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. Low frequency stimulation decreases seizure activity in a mutation model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hippocampal low-frequency stimulation prevents seizure generation in a mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Belnacasan (VX-765) in Preclinical Disease Models
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of the caspase-1 inhibitor, Belnacasan.
This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active form, VRT-043198.[1][2][3] This active metabolite is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2][4] Caspase-1 activation triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6] By inhibiting caspase-1, this compound effectively blocks the production of these potent inflammatory mediators, positioning it as a promising therapeutic agent for a range of inflammatory and autoimmune diseases.[5][7] This guide provides a comparative analysis of this compound's performance across various preclinical disease models, supported by experimental data, detailed methodologies, and pathway diagrams.
Mechanism of Action
This compound's therapeutic effect is mediated by the inhibition of the caspase-1 signaling pathway. Upon inflammatory stimuli, intracellular sensor proteins, such as those of the NOD-like receptor (NLR) family, assemble into a multiprotein complex called the inflammasome. This complex recruits and activates pro-caspase-1, leading to the generation of active caspase-1. Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines play a crucial role in orchestrating the inflammatory response. This compound, through its active form VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing the production of mature IL-1β and IL-18 and dampening the inflammatory response.[5][6]
In Vitro Activity
The active metabolite of this compound, VRT-043198, is a potent inhibitor of caspase-1 and the closely related caspase-4. It exhibits high selectivity for these caspases over other members of the caspase family.
| Target | Parameter | Value | Reference |
| Caspase-1 | Ki | 0.8 nM | [1][8] |
| Caspase-4 | Ki | <0.6 nM | [1][2] |
| Caspase-1 | IC50 | 11.5 nM | [9] |
| IL-1β release (PBMCs) | IC50 | 0.67 ± 0.55 µM | [1][10] |
| IL-1β release (whole blood) | IC50 | 1.9 ± 0.80 µM | [1][10] |
| Caspase-3, -6, -7, -8, -9 | Selectivity | 100- to 10,000-fold | [1][5][10] |
Table 1: In Vitro Inhibitory Activity of VRT-043198
Preclinical Efficacy in Disease Models
This compound has demonstrated significant efficacy in a variety of preclinical models of inflammatory and neurological diseases.
Rheumatoid Arthritis
In a collagen-induced arthritis (CIA) mouse model, this compound treatment led to a significant reduction in disease severity.
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mouse (CIA) | This compound (prophylactic) | 100 mg/kg, i.p., twice daily | Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum IL-1β, IL-18, and IL-33 levels. | [11][12] |
| Mouse (CIA) | This compound | 200 mg/kg, p.o. | Inhibited LPS-induced IL-1β production by approximately 60% and resulted in a dose-dependent, statistically significant reduction in inflammation scores. At 100 mg/kg, it was as efficacious as 5 mg/kg prednisolone. | [8][13] |
Epilepsy
This compound has shown anticonvulsant effects in multiple rodent models of epilepsy.
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mouse (chronic epilepsy) | This compound | 12.5-200 mg/kg | Significantly reduced chronic epileptic activity in a dose-dependent manner (effective at ≥50 mg/kg). | [14] |
| Mouse (acute seizures) | This compound | 50-200 mg/kg | Delayed the onset time of the first seizure and decreased the number and total duration of seizures. | [8][14] |
| Rat (kindling epileptogenesis) | This compound | Not specified | Blocked kindling epileptogenesis by preventing the increase of IL-1β in forebrain astrocytes. | [8] |
Neurodegenerative and Neuroinflammatory Diseases
This compound has been investigated in models of Alzheimer's disease and multiple sclerosis, showing promise in reducing neuroinflammation.
| Animal Model | Disease Model | Treatment | Dosage | Key Findings | Reference |
| Mouse | Alzheimer's Disease | This compound | Not specified | Early treatment may prevent the onset of cognitive deficits and brain inflammation. | [15] |
| Mouse | Multiple Sclerosis (cuprizone-induced) | This compound (intranasal) | Not specified | Abrogated demyelination and axonal injury. Restored suppressed glucose metabolism in the brain. | [16][17] |
Cardiovascular Disease
Studies in models of myocardial infarction have suggested a cardioprotective role for this compound.
| Animal Model | Disease Model | Treatment | Dosage | Key Findings | Reference |
| Rat | Myocardial Infarction | This compound | Not specified | Treatment during reperfusion significantly reduced infarct size. | [15] |
| Not specified | Ischemia/Reperfusion Injury | This compound (with ticagrelor) | Not specified | Combination treatment further decreased infarct size, decreased circulating IL-1β, and preserved mitochondrial function. | [13] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the anti-inflammatory and disease-modifying effects of this compound in a model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Treatment: Prophylactic treatment with this compound (100 mg/kg, intraperitoneally, twice daily) is initiated at the time of the booster immunization and continued for 4 weeks.[12]
-
Assessment:
-
Clinical Scoring: Joint inflammation is scored visually based on erythema and swelling.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, pannus formation, and bone/cartilage destruction.
-
Micro-CT Imaging: Bone erosion and joint architecture are evaluated using micro-computed tomography.[11]
-
Biomarker Analysis: Serum levels of IL-1β, IL-18, and IL-33 are quantified by ELISA.[12]
-
In Vitro Caspase-1 Inhibition Assay
Objective: To determine the in vitro potency of VRT-043198 against caspase-1.
Methodology:
-
Enzyme and Substrate: Recombinant human caspase-1 and a fluorogenic substrate (e.g., Ac-YVAD-AMC) are used.
-
Assay Conditions: The assay is performed in a buffer containing the enzyme, substrate, and varying concentrations of the inhibitor (VRT-043198).
-
Measurement: The reaction is incubated at room temperature, and the fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Clinical Development
This compound has been evaluated in Phase II clinical trials for psoriasis and treatment-resistant partial epilepsy.[13][18] While the drug was generally well-tolerated, with a safety profile similar to placebo in the epilepsy trial, it did not demonstrate sufficient efficacy to proceed to late-stage clinical development for these indications, and some trials were terminated.[3][19] The most common adverse events reported were headache, dizziness, fatigue, and gastrointestinal disorders.[19]
Conclusion
This compound has demonstrated robust anti-inflammatory and disease-modifying effects across a range of preclinical disease models, including those for rheumatoid arthritis, epilepsy, and neuroinflammatory conditions. Its mechanism of action, centered on the selective inhibition of caspase-1 and the subsequent reduction of IL-1β and IL-18, provides a strong rationale for its therapeutic potential. However, the translation of this preclinical efficacy into clinical success has been challenging, with Phase II trials in psoriasis and epilepsy not meeting their primary efficacy endpoints. Despite these setbacks, the preclinical data for this compound continues to support the investigation of caspase-1 inhibition as a therapeutic strategy for a variety of inflammatory diseases. Further research may focus on identifying patient populations most likely to respond to this targeted therapy or exploring its use in combination with other agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurosciencenews.com [neurosciencenews.com]
- 17. Intranasal anti-caspase-1 therapy preserves myelin and glucose metabolism in a model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vertex Announces Completion of Phase 2 Study of VX-765 in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
Belnacasan: A Comparative Guide to its Use as a Positive Control for Caspase-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Belnacasan (VX-765) with other common caspase-1 inhibitors, establishing its utility as a positive control in experimental settings. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate control for their specific needs.
This compound is an orally available prodrug that is rapidly converted in vivo to its active form, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme pivotal in the inflammatory process.[2] Caspase-1 is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] Inhibition of caspase-1 is a key therapeutic target for a variety of inflammatory diseases.[4]
Comparative Analysis of Caspase-1 Inhibitors
The following table summarizes the inhibitory activity of VRT-043198, the active metabolite of this compound, and other commonly used caspase inhibitors. It is important to note that the presented values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Target Caspases | IC50 / Ki (nM) | Selectivity Profile | Key Features |
| VRT-043198 (active form of this compound) | Caspase-1 | Ki: 0.8 [5] | Highly selective for caspase-1 and caspase-4. Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.[5] | Potent and selective inhibitor. Orally bioavailable prodrug form (this compound).[1] Has been evaluated in Phase II clinical trials.[6] |
| Caspase-4 | Ki: <0.6[5] | |||
| Caspase-5 | IC50: 10.6[7] | |||
| Caspase-8 | IC50: 3.3[7] | |||
| Caspase-9 | IC50: 5.07[7] | |||
| Caspase-10 | IC50: 66.5[7] | |||
| Caspase-14 | IC50: 58.5[7] | |||
| Pralnacasan (VX-740) | Caspase-1 | Not explicitly found in direct comparison | A specific inhibitor of caspase-1.[6] | Another orally bioavailable prodrug.[6] Withdrawn from clinical trials due to liver toxicity observed in long-term animal studies.[6] |
| AC-YVAD-CMK | Caspase-1 | Not explicitly found in direct comparison | A selective, irreversible inhibitor of caspase-1.[4] | Widely used as a research tool for caspase-1 inhibition. |
| Z-VAD-FMK | Pan-caspase inhibitor | IC50: 0.0015 - 5.8 mM (broad range across various cell lines) | A broad-spectrum caspase inhibitor. | Cell-permeable and irreversible. Used to inhibit apoptosis and inflammation mediated by multiple caspases. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Caspase-1 activation pathway and site of this compound inhibition.
Caption: General experimental workflow for assessing caspase-1 inhibition.
Experimental Protocols
Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for quantifying caspase-1 activity in cell lysates.
Materials:
-
Cells (e.g., LPS-primed THP-1 macrophages)
-
This compound or other caspase-1 inhibitors
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer (containing 10 mM DTT)
-
Caspase-1 substrate (e.g., YVAD-AFC, 1 mM stock)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with desired stimuli and inhibitors (e.g., pre-incubate with this compound for 1 hour before stimulation).
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at top speed for 5 minutes at 4°C to pellet debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Determine protein concentration of the lysate.
-
-
Assay Protocol:
-
Load 50 µL of cell lysate per well in a 96-well plate. Adjust the volume with Cell Lysis Buffer to ensure equal protein loading across wells.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of 1 mM YVAD-AFC substrate to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]
-
-
Data Analysis:
-
The fold-increase in caspase-1 activity can be determined by comparing the fluorescence readings of treated samples to untreated controls.
-
IL-1β Release Assay
This protocol describes the measurement of secreted IL-1β from cultured cells, a direct downstream indicator of caspase-1 activity.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound or other caspase-1 inhibitors
-
Culture medium (e.g., RPMI-1640)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate.
-
Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Wash the cells to remove PMA and allow them to rest in fresh medium for at least 24 hours.
-
-
Priming and Inhibition:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours to induce pro-IL-1β expression.[9]
-
During the last hour of LPS priming, add various concentrations of this compound or other inhibitors to the respective wells.
-
-
Inflammasome Activation:
-
Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and subsequent caspase-1 activation.[10]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for IL-1β measurement.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of secreted IL-1β in inhibitor-treated samples to the vehicle-treated positive control (LPS + ATP) to determine the extent of inhibition.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational research of this compound and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-Head Showdown: A Comparative Guide to Belnacasan and Other Inflammasome Inhibitors for Researchers
For drug development professionals and researchers in the field of inflammation, the landscape of inflammasome inhibitors is rapidly evolving. This guide provides a detailed, data-driven comparison of Belnacasan (VX-765) against other key players targeting the inflammasome pathway, including both caspase-1 and NLRP3 inhibitors. We delve into their mechanisms of action, present head-to-head and independent experimental data, and provide detailed experimental protocols to support your research and development efforts.
Inflammasome Signaling and Points of Inhibition
The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. The canonical inflammasome activation pathway is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leads to the assembly of the NLRP3 inflammasome, which then activates caspase-1. Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
This compound and its counterparts inhibit this pathway at different key stages. This compound and Pralnacasan are direct inhibitors of caspase-1, the final effector enzyme in the inflammasome cascade. In contrast, MCC950, Dapansutrile, Inzomelid, and Somalix target the NLRP3 protein itself, preventing the assembly and activation of the inflammasome complex.
Caption: Inflammasome signaling pathway and inhibitor targets.
Quantitative Comparison of Inflammasome Inhibitors
The following tables summarize the available quantitative data for this compound and other selected inflammasome inhibitors. The data is compiled from various preclinical and clinical studies and is intended to provide a comparative overview of their potency and efficacy.
| Inhibitor | Target | IC50 / Ki | Assay/Model | Reference |
| This compound (VX-765) | Caspase-1 | IC50: ≤ 1 nM | Caspase-1 enzyme assay | [1] |
| Ki: 0.8 nM | Cell-free caspase-1 assay | [2] | ||
| Pralnacasan (VX-740) | Caspase-1 | Ki: 1.4 nM | Interleukin-1β converting enzyme (ICE) assay | [3][4] |
| MCC950 | NLRP3 | IC50: 7.5 nM | IL-1β release in mouse bone marrow-derived macrophages (BMDMs) | [5] |
| IC50: 8.1 nM | IL-1β release in human monocyte-derived macrophages (HMDMs) | [5] | ||
| IC50: 627 nM | IL-1β release in human whole blood | [6] | ||
| Dapansutrile (OLT1177) | NLRP3 | IC50: 1 nM | IL-1β and IL-18 release from J774 macrophages | [7] |
Head-to-Head Comparison: this compound (VX-765) vs. MCC950 in Acute Pancreatitis
A direct comparison in a caerulein-induced acute pancreatitis mouse model demonstrated that both this compound (VX-765) and the NLRP3 inhibitor MCC950 effectively mitigate pancreatic necrosis and systemic inflammation[8].
| Treatment | Dosage | Effect on Pancreatic Necrosis | Effect on Serum Amylase | Effect on Serum Lipase | Effect on Serum IL-1β | Reference |
| MCC950 | 50 mg/kg (i.p.) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | [8] |
| This compound (VX-765) | 200 mg/kg (i.p.) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | [8] |
These findings suggest that targeting either NLRP3 or caspase-1 can be a viable therapeutic strategy for acute pancreatitis, with both inhibitors showing significant efficacy in reducing key pathological markers of the disease.
Other NLRP3 Inhibitors in Development
Several other NLRP3 inhibitors are in various stages of clinical development, though detailed head-to-head comparative data with this compound is not yet available.
-
Inzomelid (IZD174) : A brain-penetrant, oral NLRP3 inhibitor that has completed Phase 1 trials in healthy volunteers and patients with Cryopyrin-associated periodic syndrome (CAPS)[9][10].
-
Somalix (IZD334) : A peripherally restricted, oral NLRP3 inhibitor that has also completed Phase 1 studies, demonstrating good safety and tolerability[11][12].
While direct comparative data is limited, the distinct pharmacokinetic profiles of these newer agents (e.g., CNS penetrant vs. peripherally restricted) suggest they may be tailored for different inflammatory conditions.
Experimental Protocols
To aid in the design and interpretation of studies involving these inhibitors, we provide an overview of commonly used experimental workflows.
In Vitro LPS-Induced Cytokine Release Assay
This assay is a standard method to evaluate the potency of inflammasome inhibitors in vitro.
Caption: Workflow for LPS-induced cytokine release assay.
In Vivo Monosodium Urate (MSU) Crystal-Induced Peritonitis Model
This model is frequently used to assess the in vivo efficacy of anti-inflammatory compounds, particularly for gout.
Caption: Workflow for MSU-induced peritonitis model.
Conclusion
This compound remains a potent and well-characterized caspase-1 inhibitor with demonstrated preclinical efficacy. The emergence of a diverse array of NLRP3 inhibitors, such as MCC950, Dapansutrile, Inzomelid, and Somalix, offers alternative strategies for targeting the inflammasome pathway. The choice between a caspase-1 and an NLRP3 inhibitor will likely depend on the specific disease context, the desired pharmacokinetic profile, and the evolving understanding of the roles of different inflammasome components in various pathologies. The direct comparative data from the acute pancreatitis model suggests that both approaches can be effective. As more clinical data for the newer NLRP3 inhibitors become available, a clearer picture of their relative merits will emerge, providing researchers and clinicians with a broader and more refined toolkit to combat inflammatory diseases.
References
- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 10. Inzomelid | ALZFORUM [alzforum.org]
- 11. Inflazome’s Somalix Demonstrates Positive Safety, Tolerability and Pharmacodynamic Profile in its Phase I Study - BioSpace [biospace.com]
- 12. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Safety Operating Guide
Proper Disposal of Belnacasan: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Belnacasan (VX-765), a potent caspase-1 inhibitor, is critical for maintaining laboratory safety and regulatory compliance. Researchers, scientists, and drug development professionals must adhere to specific procedures to mitigate risks associated with this compound. This document provides a comprehensive overview of this compound's hazards, safe handling protocols, and recommended disposal methods.
This compound, also known as VX-765, is an orally active prodrug of VRT-043198.[1] It is a potent and selective inhibitor of the enzyme caspase-1, which is involved in inflammation and cell death.[1] Due to its investigational nature, detailed disposal instructions are not widely published; however, safety data sheets and general principles of laboratory chemical waste management provide a clear framework for its proper disposal.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful handling.[2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Data sourced from the this compound Safety Data Sheet.[2] |
Before disposal, it is imperative to follow all prescribed safety precautions. This includes washing hands thoroughly after handling, avoiding eating, drinking, or smoking in the work area, and using the substance only in well-ventilated areas or outdoors.[2] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this compound.[2]
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and ensure the integrity of the disposal process.
Handling:
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]
-
Prevent contact with skin and eyes.[2]
-
Use in an area with appropriate exhaust ventilation.[2]
Storage:
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[3]
-
For long-term storage (months), store at -20°C.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste management.
-
Consult Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office and review all relevant local, state, and federal waste disposal regulations.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Package for Disposal:
-
Solid Waste: Collect unused or expired solid this compound, as well as any contaminated materials (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound, such as those dissolved in DMSO, should be collected in a designated, leak-proof, and clearly labeled waste container.[3][4] Do not pour this compound solutions down the drain.[5]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid this compound," "this compound in DMSO"). Include the approximate quantity and concentration.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup of the waste. Provide them with all necessary information about the waste stream.
Experimental Protocols and Signaling Pathways
This compound is a prodrug that is converted in the body to its active form, VRT-043198.[1] This active compound is a potent inhibitor of caspase-1, an enzyme critical to the inflammatory pathway. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18, which are key mediators of inflammation. The inhibition of this pathway is the primary mechanism of action for this compound.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Belnacasan (VX-765)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Belnacasan (VX-765), a potent and selective inhibitor of the enzyme caspase-1. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize exposure risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves are preferred. For extended contact, consider thicker, chemical-resistant gloves. | Protects against skin absorption, which is a potential route of exposure. Nitrile offers good resistance to a range of chemicals.[1] |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. | Prevents eye irritation or injury from accidental splashes or aerosolized powder.[2] |
| Body Protection | Protective Clothing | A lab coat or other suitable protective clothing. | Minimizes the risk of skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator or self-contained breathing apparatus may be necessary under certain conditions. | Required if there is a risk of inhaling dust, especially in poorly ventilated areas or during spill cleanup.[2] |
Operational Plan: Safe Handling and Use
Engineering Controls: The primary method for controlling exposure to this compound is to use it within a well-ventilated area.
-
Fume Hood: All weighing and handling of powdered this compound should be conducted inside a certified laboratory fume hood to minimize the inhalation of dust particles.[2]
-
Ventilation: Ensure good general laboratory ventilation to dilute any potential airborne contaminants.[2]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, clean spatula for transferring the powder. Weigh the desired amount of this compound directly into a sealable container to prevent generating dust.
-
Dissolving: If preparing a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing. Cap the container and mix gently until dissolved.
-
Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with copious amounts of water. If irritation or other symptoms develop, seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
| Accidental Release | For a small spill, carefully absorb the material with an inert absorbent. For a large spill, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate PPE during cleanup.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization: All materials that have come into contact with this compound, including unused compound, contaminated labware, and used PPE, should be considered chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless directed by your institution's disposal guidelines.
-
Containerization: Use a chemically resistant and leak-proof container for waste collection. Ensure the container is properly labeled with the chemical name ("this compound" or "VX-765") and any other required hazard information.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
Authorized Disposal: Arrange for the disposal of the chemical waste through your institution's authorized hazardous waste management program.[2] Never dispose of this compound down the drain or in the regular trash.
Mechanism of Action: this compound Signaling Pathway
This compound is a prodrug that is metabolically converted to its active form, VRT-043198.[3][4] VRT-043198 is a potent inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response by processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[4][5]
Caption: Mechanism of action for this compound (VX-765).
Experimental Protocol: In Vitro Inhibition of IL-1β Release
The following is a representative protocol for assessing the in vitro activity of this compound.
Objective: To determine the potency of this compound in inhibiting lipopolysaccharide (LPS)-induced IL-1β release from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole human blood using density gradient centrifugation.
-
Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well and allow them to adhere for 2 hours.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-treat the PBMCs with the various concentrations of this compound for 30 minutes.
-
Stimulation: Induce an inflammatory response by adding LPS to each well at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
